3,4-Dimethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZNPUULYGXXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350450 | |
| Record name | 3,4-dimethoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63624-27-1 | |
| Record name | 3,4-dimethoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethoxybenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In Silico Modeling of 3,4-Dimethoxybenzenesulfonamide Derivatives: A Senior Application Scientist's Guide to Accelerating Drug Discovery
This technical guide provides an in-depth exploration of the computational strategies employed in the preclinical assessment of 3,4-dimethoxybenzenesulfonamide derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a mere listing of protocols to offer a strategic rationale for the application of in silico modeling. We will delve into the causality behind methodological choices, ensuring a robust and self-validating framework for the evaluation of this promising chemical scaffold.
The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The strategic application of computational modeling allows for the rapid, cost-effective screening of virtual libraries, optimization of lead compounds, and a deeper understanding of their mechanism of action at a molecular level. This guide will navigate through the essential pillars of modern computational drug design: molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular dynamics (MD) simulations, and ADMET profiling.
The Strategic Framework for In Silico Evaluation
Our computational workflow is designed as an iterative and integrated process. It begins with identifying a biological target and proceeds through understanding the ligand-target interactions, predicting the activity of novel derivatives, assessing their dynamic stability, and finally, evaluating their drug-like properties. This holistic approach ensures that only the most promising candidates are advanced to more resource-intensive experimental validation.
Caption: A strategic workflow for the in silico evaluation of drug candidates.
Part 1: Molecular Docking - Unveiling Ligand-Target Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into the binding mode and affinity.[3] This technique is fundamental in virtual screening and for rationalizing the activity of known compounds.
The "Why": Justification of the Docking Protocol
The choice of docking software and protocol is dictated by the need for both speed in screening large libraries and accuracy in predicting binding poses. We employ a hierarchical approach, starting with a rapid, less computationally intensive method for initial screening, followed by a more rigorous, induced-fit docking for refining the poses of the most promising candidates.[4] This ensures a balance between throughput and reliability. The validation of the docking protocol by re-docking a known co-crystallized ligand is a critical self-validating step to ensure the chosen parameters can accurately reproduce the experimental binding mode.[5]
Experimental Protocol: Docking of this compound Derivatives against Carbonic Anhydrase IX
Carbonic Anhydrase IX (CA IX) is a key enzyme in tumor progression, making it an attractive anticancer target.[6] Sulfonamides are a well-established class of CA inhibitors.[7]
-
Receptor Preparation:
-
Obtain the crystal structure of human Carbonic Anhydrase IX (e.g., PDB ID: 5FL4) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands or cofactors not relevant to the binding interaction.
-
Add polar hydrogens and assign appropriate atomic charges using a standard force field (e.g., CHARMM).
-
Define the binding site based on the location of the co-crystallized inhibitor or through a site-finder algorithm.[8]
-
-
Ligand Preparation:
-
Generate the 3D structures of the this compound derivatives.
-
Perform energy minimization of the ligand structures using a suitable force field.
-
Assign partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligands into the defined active site of CA IX.
-
The Lamarckian Genetic Algorithm is a commonly employed search algorithm for exploring conformational space.[8]
-
Generate a set of possible binding poses for each ligand.
-
-
Analysis and Scoring:
-
Rank the generated poses based on a scoring function that estimates the binding free energy (e.g., kcal/mol).
-
Visually inspect the top-ranked poses to analyze key interactions (hydrogen bonds, hydrophobic interactions, etc.) with active site residues. For CA IX, interaction with the catalytic zinc ion is crucial.
-
Data Presentation: Docking Scores of Sulfonamide Derivatives
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| DMSH | COVID-19 Mpro (6WCF) | -7.5 | CYS145, HIS41, MET49 | [9] |
| Compound 4e | Breast Cancer Receptor | -10.48 | TYR35, HIS148, GLN325 | [8] |
| Compound 4c | Breast Cancer Receptor | -10.26 | GLY110, ASP112, LEU171 | [8] |
| BRD4 Inhibitor | BRD4 (4BJX) | Favorable Binding Energies | Hydrogen and hydrophobic bonds | [2] |
Note: Data is illustrative and compiled from studies on related sulfonamide derivatives.
Part 2: Quantitative Structure-Activity Relationship (QSAR) - Predicting Biological Activity
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[10] This allows for the prediction of the activity of novel, unsynthesized compounds, thereby guiding lead optimization.
The "Why": Rationale for QSAR Model Development
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. By developing a statistically robust QSAR model, we can identify the key molecular descriptors that govern activity. This not only provides predictive power but also yields mechanistic insights into the structure-activity relationship (SAR).[1] The rigorous validation of the QSAR model, using both internal (cross-validation) and external test sets, is essential to ensure its predictive reliability and avoid overfitting.[11]
Caption: The workflow for developing a predictive QSAR model.
Experimental Protocol: 2D-QSAR for Carbonic Anhydrase Inhibitors
-
Data Set Preparation:
-
Compile a dataset of this compound derivatives with experimentally determined inhibitory activities (e.g., IC50 or Ki values) against a specific target like CA IX.
-
Ensure the data is consistent and from a single experimental source if possible.
-
-
Descriptor Calculation:
-
For each molecule, calculate a range of molecular descriptors representing its physicochemical properties (e.g., topological, electronic, steric, and lipophilic properties). Software like MOE or DRAGON can be used for this purpose.
-
-
Data Division:
-
Divide the dataset into a training set (typically 70-80%) for model development and a test set (20-30%) for external validation.[12]
-
-
Model Development:
-
Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a regression model correlating the descriptors (independent variables) with the biological activity (dependent variable).
-
-
Model Validation:
-
Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. The cross-validated correlation coefficient (q²) is a key metric.
-
External Validation: Use the developed model to predict the activity of the compounds in the test set. The predictive ability is assessed by the squared correlation coefficient (R²_pred). A good model will have high values for both q² and R².[11]
-
Data Presentation: QSAR Model Validation Statistics
| Model Parameter | Value | Interpretation | Reference |
| R² (squared correlation coefficient) | 0.9686 | Goodness of fit of the model to the training data. | [11] |
| q² (cross-validated R²) | 0.72 | Indicates good internal predictive ability. | [11] |
| R²_pred (external validation) | > 0.6 | A value greater than 0.6 suggests good predictive power for an external set. | General QSAR practice |
Note: Values are from a 3D-QSAR study on benzoxazole benzenesulfonamide derivatives and serve as an example of good model statistics.
Part 3: Molecular Dynamics (MD) Simulations - Assessing Dynamic Stability
While molecular docking provides a static snapshot of the ligand-receptor complex, MD simulations offer a dynamic view, assessing the stability of the complex over time.[13] This is crucial for validating docking results and understanding the energetic contributions to binding.
The "Why": The Need for Dynamic Evaluation
A high docking score does not guarantee a stable interaction. The biological environment is dynamic, and a ligand must remain in its binding pose to exert its effect. MD simulations provide insights into the conformational changes of both the ligand and the protein, the stability of key interactions, and can be used to calculate binding free energies with greater accuracy than docking alone.[14] Analyzing parameters like the Root Mean Square Deviation (RMSD) of the complex helps to confirm that the system has reached equilibrium and that the ligand remains stably bound.[9]
Experimental Protocol: MD Simulation of a Ligand-CA IX Complex
-
System Preparation:
-
Start with the best-ranked pose of the this compound derivative docked into CA IX.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
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Energy Minimization:
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Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Gradually heat the system to physiological temperature (e.g., 310 K) under NVT (constant volume) conditions.
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Subsequently, equilibrate the system under NPT (constant pressure) conditions to ensure the correct density.
-
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Production Run:
-
Run the production MD simulation for a significant duration (e.g., 100 ns) to sample the conformational space of the complex.[9]
-
-
Trajectory Analysis:
-
RMSD: Calculate the Root Mean Square Deviation of the protein backbone and the ligand heavy atoms to assess the stability of the complex over the simulation time. A stable RMSD indicates that the ligand remains in the binding pocket.
-
RMSF: Calculate the Root Mean Square Fluctuation of individual residues to identify flexible regions of the protein.
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Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the receptor throughout the simulation.
-
Part 4: ADMET Prediction - Profiling Drug-Likeness
A potent compound is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction allows for the early identification of potential liabilities, reducing the risk of late-stage failures in drug development.[3]
The "Why": Early De-risking of Drug Candidates
Pharmacokinetic and toxicity issues are major causes of drug attrition.[15] By predicting properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities (e.g., cardiotoxicity, mutagenicity) early in the discovery process, we can prioritize compounds with a higher probability of success.[9][16] Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a compound based on its physicochemical properties.[15]
Protocol: In Silico ADMET Profiling
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Tool Selection:
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Utilize freely available web servers (e.g., SwissADME, pkCSM, admetSAR) or commercial software packages to predict a comprehensive panel of ADMET properties.[16]
-
-
Input:
-
Provide the 2D structure of the this compound derivatives, typically in SMILES format.
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Property Prediction and Analysis:
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Absorption: Predict properties like human intestinal absorption (HIA) and Caco-2 permeability.
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Distribution: Evaluate blood-brain barrier (BBB) penetration and plasma protein binding.
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Metabolism: Predict inhibition of major Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).
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Excretion: Estimate total clearance.
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Toxicity: Predict Ames mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.
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Drug-Likeness: Assess compliance with rules such as Lipinski's Rule of Five.
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Data Presentation: Predicted ADMET Properties
| Property | Predicted Value for DMSH | Desirable Range | Reference |
| GI Absorption | Good | High | [9] |
| BBB Permeant | Yes | Yes/No (target dependent) | [9] |
| CYP2D6 Inhibitor | No | No | [9] |
| CYP3A4 Inhibitor | No | No | [9] |
| hERG Inhibition | Unlikely | No | [9] |
| Lipinski's Rule Violations | 0 | ≤ 1 | [15] |
Note: Data is for a N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivative and illustrates a favorable ADMET profile.
Key Biological Targets and Signaling Pathways
The therapeutic potential of this compound derivatives is linked to their interaction with specific biological targets. Understanding the role of these targets in disease pathways is crucial for rational drug design.
Carbonic Anhydrase IX (CA IX) in Cancer
Under hypoxic conditions common in solid tumors, the transcription factor HIF-1α is stabilized, leading to the upregulation of CA IX.[1] CA IX contributes to the acidification of the tumor microenvironment, which promotes tumor cell survival, proliferation, and invasion.[1] Inhibiting CA IX can reverse this acidic phenotype, making it a promising strategy for anticancer therapy.
Caption: Hypoxia-induced CA IX expression and its role in tumor progression.
BRD4 in Cancer Signaling
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, such as c-Myc.[2] It is involved in cell cycle progression and is a promising target in various cancers, including acute myeloid leukemia.[2] Inhibitors of BRD4 can disrupt these transcriptional programs, leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion
The in silico modeling of this compound derivatives provides a powerful, multi-faceted approach to accelerate the drug discovery process. By integrating molecular docking, QSAR, molecular dynamics, and ADMET prediction, researchers can gain a comprehensive understanding of a compound's potential before committing to costly and time-consuming synthesis and in vitro testing. This guide, grounded in the principles of scientific integrity and causality, offers a robust framework for drug development professionals to harness the full potential of computational chemistry. The iterative nature of this workflow, where insights from each stage inform the next, is key to the rational design of novel, safer, and more effective therapeutics based on this versatile chemical scaffold.
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Discovery of Novel 3,4-Dimethoxybenzenesulfonamide-Based Inhibitors: A Guide to Rational Design, Synthesis, and Evaluation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, a privileged scaffold that has given rise to a vast array of therapeutics, from antibacterial agents to diuretics and anticancer drugs.[1][2] Its remarkable versatility stems from its unique chemical properties and its ability to act as a potent zinc-binding group, making it an ideal starting point for designing inhibitors of metalloenzymes.[3] Within this broad class, the 3,4-dimethoxybenzenesulfonamide core has emerged as a particularly fruitful scaffold for the discovery of novel inhibitors targeting a range of enzymes implicated in human disease, most notably the carbonic anhydrases.[4][5][6]
This guide provides a comprehensive technical overview of the discovery process for novel inhibitors based on the this compound scaffold. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, outlining a self-validating workflow that integrates rational design, chemical synthesis, robust biological evaluation, and insightful structure-activity relationship (SAR) analysis. Our focus will be on the discovery of inhibitors for carbonic anhydrase IX (CA IX), a transmembrane enzyme whose overexpression is a hallmark of many solid tumors, making it a high-value oncology target.[4][7]
Part 1: Rational Design & Synthesis Strategy
The foundation of a successful inhibitor discovery campaign lies in a logical, mechanism-based design strategy coupled with an efficient and flexible synthetic plan.
Causality in Target Selection: Why Carbonic Anhydrase IX?
The choice of a biological target is the most critical decision in drug discovery. Carbonic Anhydrase IX is an attractive anticancer target for several evidence-based reasons:
-
Tumor-Specific Expression: Unlike the ubiquitous cytosolic isoforms CA I and II, CA IX expression is highly restricted in normal tissues but is strongly upregulated in response to tumor hypoxia (low oxygen levels).[4] This differential expression provides a therapeutic window, allowing for selective targeting of tumor cells while sparing healthy tissue.
-
Role in Tumor pH Regulation: In the hypoxic and acidic tumor microenvironment, CA IX plays a crucial role in maintaining intracellular pH by catalyzing the hydration of CO2 to bicarbonate and a proton. This process facilitates proton export, allowing cancer cells to thrive in an environment that would be toxic to normal cells and promoting tumor invasion and metastasis.[7]
-
Clinical Validation: The presence of CA IX is often correlated with poor prognosis and resistance to conventional therapies, validating it as a clinically relevant target for intervention.[6]
Pharmacophore-Driven Inhibitor Design
The design of CA inhibitors is guided by a well-established pharmacophore. The primary sulfonamide group (-SO₂NH₂) is the critical zinc-binding group (ZBG) . In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion in the enzyme's active site, anchoring the inhibitor and preventing the binding of the natural substrate.[3]
Our design strategy leverages the this compound scaffold as follows:
-
The Anchor: The unsubstituted sulfonamide provides the essential zinc-binding interaction.
-
The Scaffold: The 3,4-dimethoxybenzene ring serves as a rigid core, positioning the ZBG correctly within the active site. The methoxy groups can participate in hydrogen bonding and provide a vector for further optimization.
-
The "Tail" (R-group): The key to achieving potency and, critically, isoform selectivity, lies in the modifications made by attaching various chemical moieties (the "tail") to the sulfonamide nitrogen. By exploring different R-groups, we can exploit unique structural differences in the active sites of various CA isoforms.[7][8]
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Methodological & Application
Application Notes and Protocols: Utilizing 3,4-Dimethoxybenzenesulfonamide as a Safety-Catch Linker in Solid-Phase Organic Synthesis
Introduction: The Strategic Advantage of the Arylsulfonamide Safety-Catch Linker
Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery and materials science, enabling the rapid assembly of complex molecules and chemical libraries.[1] A cornerstone of successful SPOS is the choice of a linker, the molecular entity that tethers the growing molecule to an insoluble support.[2] The ideal linker must remain robust throughout a multi-step synthesis and then be cleaved under specific, predictable, and non-destructive conditions to release the final product.[3]
Among the various linker strategies, the "safety-catch" principle offers an exceptional level of control and versatility.[3][4] Safety-catch linkers are inert to the reaction conditions used during synthesis and require a distinct activation step to become susceptible to cleavage.[4] This dual-state reactivity allows for a broader range of chemical transformations to be performed on the solid support without premature cleavage of the product.
This application note details the use of a 3,4-dimethoxybenzenesulfonamide-derived linker, a powerful example of a safety-catch system. The electron-donating methoxy groups on the aromatic ring are posited to modulate the acidity of the sulfonamide proton and the reactivity of the subsequent N-acylsulfonamide linkage, offering potential advantages in fine-tuning the activation and cleavage steps. We will provide a comprehensive guide, from the synthesis of the key linker precursor to its application in a complete solid-phase synthesis workflow, aimed at researchers, scientists, and drug development professionals.
The Chemistry of the this compound Safety-Catch Linker
The functionality of the this compound linker is predicated on the chemical properties of the N-acylsulfonamide bond. In its native state, this bond is remarkably stable, resisting both acidic and basic conditions commonly employed in peptide synthesis and other organic transformations.[1] The key to its utility as a safety-catch linker lies in the two-step cleavage process:
-
Activation: The sulfonamide nitrogen is deprotonated, and the resulting anion is alkylated, typically with an electron-withdrawing group such as a cyanomethyl group from iodoacetonitrile.[1] This N-alkylation dramatically increases the electrophilicity of the carbonyl carbon in the N-acylsulfonamide.
-
Cleavage: The activated N-acyl-N-alkylsulfonamide is now highly susceptible to nucleophilic attack. Treatment with a variety of nucleophiles results in the cleavage of the acyl-nitrogen bond, releasing the desired molecule from the solid support.[1] A significant advantage of this method is that the choice of nucleophile determines the functionality of the released product (e.g., amines yield amides, alcohols yield esters, and hydroxide yields a carboxylic acid).
The entire workflow can be visualized as a cycle of attachment, synthesis, activation, and cleavage, as illustrated in the diagram below.
Caption: Overall workflow for solid-phase synthesis using a this compound safety-catch linker.
Experimental Protocols
Part 1: Synthesis of 3,4-Dimethoxybenzenesulfonyl Chloride
The precursor for the sulfonamide linker, 3,4-dimethoxybenzenesulfonyl chloride, can be synthesized from the corresponding sulfonic acid or via a Sandmeyer-type reaction from 3,4-dimethoxyaniline. A common laboratory-scale preparation involves the chlorosulfonation of veratrole (1,2-dimethoxybenzene).
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Chlorosulfonic acid
-
Thionyl chloride
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, cool a flask containing chlorosulfonic acid (3 equivalents) to 0 °C in an ice bath.
-
Slowly add veratrole (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dimethoxybenzenesulfonyl chloride. The product can be further purified by recrystallization or chromatography if necessary.
Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
Part 2: Preparation of this compound Resin
This protocol describes the attachment of the sulfonamide linker to a standard aminomethylated polystyrene resin.
Materials:
-
Aminomethyl polystyrene resin (e.g., 100-200 mesh, 1% DVB, 1.0 mmol/g loading)
-
3,4-Dimethoxybenzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Swell the aminomethyl polystyrene resin (1 g) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM and wash the resin with fresh DCM (3 x 10 mL).
-
Dissolve 3,4-dimethoxybenzenesulfonyl chloride (3 equivalents based on resin loading) in DCM (10 mL) and add pyridine (3 equivalents).
-
Add the solution to the swollen resin and agitate the mixture at room temperature for 12-16 hours.
-
Monitor the reaction for the disappearance of the free amine using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, drain the solvent and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), methanol (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
Caption: Attachment of the sulfonamide linker to the solid support.
Part 3: Loading of a Carboxylic Acid Substrate
This protocol outlines the acylation of the sulfonamide resin with a carboxylic acid.
Materials:
-
This compound resin
-
Carboxylic acid (e.g., an Fmoc-protected amino acid)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
Procedure:
-
Swell the sulfonamide resin (1 g) in the chosen solvent (CHCl₃ or DCM) for 30 minutes.
-
In a separate flask, dissolve the carboxylic acid (3 equivalents), PyBOP (3 equivalents), and DIPEA (6 equivalents) in the same solvent.
-
Cool the activated carboxylic acid solution to -20 °C.[5]
-
Add the cooled solution to the swollen resin and agitate the mixture at -20 °C for 1 hour, then allow it to warm to room temperature and continue agitation for an additional 4-6 hours.[5]
-
Monitor the reaction for the disappearance of the sulfonamide N-H stretch (around 3300-3400 cm⁻¹) using on-bead FT-IR spectroscopy.[6]
-
Once the reaction is complete, drain the solvent and wash the resin as described in Part 2, Step 6.
-
The loading of the carboxylic acid can be quantified if an Fmoc-protected amino acid was used by treating a small, weighed amount of the dried resin with a piperidine solution and measuring the UV absorbance of the liberated dibenzofulvene-piperidine adduct.[7][8]
| Parameter | Recommended Conditions | Rationale |
| Coupling Agent | PyBOP | Efficient for acylating the relatively low nucleophilicity of the sulfonamide.[5] |
| Base | DIPEA | A non-nucleophilic base to facilitate the coupling reaction. |
| Solvent | CHCl₃ or DCM | Good swelling solvents for polystyrene resins. |
| Temperature | Start at -20 °C, then warm to RT | Minimizes potential side reactions and racemization if using chiral carboxylic acids.[5] |
Part 4: On-Resin Synthesis
With the substrate loaded, a variety of chemical transformations can be performed. The N-acylsulfonamide linkage is stable to many standard reaction conditions, including those used in Fmoc-based peptide synthesis (piperidine for deprotection, standard coupling reagents).
Part 5: Activation and Cleavage
This two-step process is the hallmark of the safety-catch strategy.
Activation Step:
-
Swell the N-acylsulfonamide resin in anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Add iodoacetonitrile (10 equivalents) and N,N-diisopropylethylamine (DIPEA) (5 equivalents).[1]
-
Agitate the mixture at room temperature for 12-24 hours.
-
Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
Caption: Activation of the safety-catch linker via N-alkylation.
Cleavage Step:
-
Swell the activated resin in a suitable solvent (e.g., THF, DCM, or DMF).
-
Add a solution of the desired nucleophile (10-20 equivalents).
-
Agitate the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by analyzing aliquots of the cleavage solution by LC-MS.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with fresh solvent and combine the washings with the filtrate.
-
The product in the filtrate can be isolated and purified using standard techniques.
| Nucleophile | Product Functional Group | Typical Conditions |
| Primary/Secondary Amine (e.g., Benzylamine) | Amide | 1 M amine in THF, RT, 2-6 h |
| Alcohol/Alkoxide (e.g., Sodium Methoxide) | Ester | 0.5 M NaOMe in MeOH/THF, RT, 4-8 h |
| Hydroxide (e.g., 0.5 M NaOH) | Carboxylic Acid | 0.5 M NaOH in THF/H₂O, RT, 6-12 h |
| Hydrazine | Hydrazide | 1 M Hydrazine in THF, RT, 2-4 h |
| Thiol/Thiolate (e.g., Sodium Thiophenoxide) | Thioester | 0.5 M NaSPh in THF, RT, 4-8 h |
Monitoring the Synthesis: The Role of On-Bead FT-IR
Fourier-transform infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for monitoring reactions on the solid support.[6][9] By taking a small sample of the resin beads at various stages of the synthesis, one can track the appearance and disappearance of key functional groups.
-
Linker Attachment: Disappearance of the N-H stretch of the aminomethyl resin and appearance of the sulfonamide N-H and S=O stretches.
-
Substrate Loading: Disappearance of the sulfonamide N-H stretch and appearance of the amide carbonyl stretch.
-
On-Resin Reactions: Monitoring for the specific functional group transformations of the synthetic sequence.
Conclusion
The this compound safety-catch linker offers a robust and versatile platform for solid-phase organic synthesis. Its stability to a wide range of reaction conditions, coupled with a distinct two-step activation and cleavage protocol, provides a high degree of control over the synthetic process. The ability to generate diverse C-terminal functionality by simply varying the final nucleophilic cleavage agent makes this an attractive strategy for the synthesis of small molecule libraries for drug discovery and other applications. The protocols outlined in this application note provide a solid foundation for researchers to implement this powerful tool in their own synthetic endeavors.
References
-
de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]
-
Noki, S., de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Center for Biotechnology Information. [Link]
-
Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]
-
Liu, R., & Lam, K. S. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron, 59(35), 6843-6849. [Link]
-
Bastos, M., et al. (2007). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Journal of the Brazilian Chemical Society, 18, 618-633. [Link]
-
Aapptec. (n.d.). Resin Loading Measurement by Fmoc Cleavage. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for aryl sulfonyl chloride derivative.
-
Huang, C.-W., et al. (2022). Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. The Journal of Organic Chemistry, 87(5), 3507–3518. [Link]
-
Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid.
-
de la Figuera, N., et al. (2003). An efficient monitoring technique for solid-phase reactions by KBr pellets/FT-IR using methyl p-aminobenzoate synthesis assisted by microwave radiation on merrifield resin. Journal of the Brazilian Chemical Society, 14, 827-830. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,4-diamino-benzene sulfonic acid, sulfate salt. Retrieved from [Link]
-
Moody, C. J., & Rees, C. W. (1979). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Journal of Chemical Research, Synopses, (1), 19. [Link]
-
Reddy, P. S., et al. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5(94), 77344-77357. [Link]
-
Almac. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis. Retrieved from [Link]
-
Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. Retrieved from [Link]
-
Hamachi, I., & Ojida, A. (2024). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research, 57(1), 2-15. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]
- 5. Peptide Resin Loading Protocols [sigmaaldrich.com]
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- 9. scielo.br [scielo.br]
Application Notes and Protocols for Antimicrobial Activity Testing of New Sulfonamides
Introduction: The Enduring Relevance of Sulfonamides and the Imperative for Rigorous Susceptibility Testing
Sulfonamides, the first class of synthetic antimicrobial agents, have a storied history in chemotherapy.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, represents a foundational concept in antimicrobial therapy.[2][3][4][5] Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids, making its disruption a potent bacteriostatic strategy.[5] However, the widespread use of sulfonamides has been met with the emergence of significant bacterial resistance, primarily through the acquisition of alternative, drug-insensitive DHPS enzymes encoded by sul genes (e.g., sul1, sul2, sul3, and sul4) often located on mobile genetic elements, or through mutations in the chromosomal folP gene.[6][7][8][9][10]
This evolving landscape of resistance necessitates robust and standardized protocols for evaluating the in vitro activity of new sulfonamide derivatives. For researchers, scientists, and drug development professionals, a comprehensive understanding of these testing methodologies is paramount for the accurate assessment of a compound's potential clinical utility. This guide provides a detailed framework for conducting antimicrobial susceptibility testing (AST) of novel sulfonamides, grounded in the principles of scientific integrity and referencing authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14]
Core Methodologies for In Vitro Susceptibility Testing
The determination of a new sulfonamide's antimicrobial activity hinges on several key in vitro assays. The most fundamental of these are the broth microdilution and disk diffusion methods, which provide quantitative and qualitative assessments of susceptibility, respectively. For a more dynamic understanding of a compound's effect on bacterial growth over time, the time-kill kinetics assay is indispensable.
Broth Microdilution: Quantifying the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a drug's potency, the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16][17][18]
The choice of cation-adjusted Mueller-Hinton broth (CAMHB) is critical as it is a standardized medium with low levels of sulfonamide inhibitors like thymidine and thymine, ensuring reproducible results.[19][20] The preparation of a standardized inoculum is vital to ensure that the number of bacteria at the start of the experiment is consistent, allowing for accurate comparison of MIC values across different experiments and compounds.
-
Preparation of Sulfonamide Stock Solution:
-
Accurately weigh a sufficient amount of the new sulfonamide compound.
-
Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide [DMSO]) to create a high-concentration stock solution. Further dilutions should be made in CAMHB.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[21]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the sulfonamide compound in CAMHB to achieve the desired concentration range.[16]
-
The final volume in each well should be 100 µL.
-
Include a growth control well (containing only inoculated broth) and a sterility control well (containing uninoculated broth).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the sulfonamide at which there is no visible growth.[16]
-
Table 1: Example MIC Breakpoint Interpretation (Illustrative)
| Interpretation | MIC (µg/mL) |
| Susceptible (S) | ≤ 256 |
| Intermediate (I) | 512 |
| Resistant (R) | ≥ 1024 |
Note: Breakpoints are specific to the drug, organism, and site of infection and must be established according to CLSI or EUCAST guidelines.[12][22]
Caption: Workflow for Broth Microdilution MIC Testing.
Disk Diffusion (Kirby-Bauer) Method: A Qualitative Assessment of Susceptibility
The disk diffusion method is a widely used, simple, and cost-effective technique for determining the qualitative susceptibility of a bacterium to an antimicrobial agent.[20][23][24][25][26] The method involves placing a paper disk impregnated with a known concentration of the sulfonamide onto an agar plate that has been uniformly inoculated with the test organism. The drug diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk.
Mueller-Hinton agar (MHA) is the recommended medium for routine disk diffusion testing due to its good reproducibility and low concentration of inhibitors that could interfere with sulfonamide activity.[20] The depth of the agar and the dryness of the surface are critical parameters that can affect the rate of drug diffusion and, consequently, the size of the inhibition zone.
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[21]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a paper disk impregnated with a standardized concentration of the new sulfonamide to the surface of the agar.[23]
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Measurement and Interpretation of Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm).
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to established breakpoints from CLSI or EUCAST.[24][27] For sulfonamides, it's important to disregard slight or hazy growth within the inhibition zone.[21]
-
Table 2: Example Zone Diameter Breakpoints (Illustrative)
| Interpretation | Zone Diameter (mm) |
| Susceptible (S) | ≥ 17 |
| Intermediate (I) | 13 - 16 |
| Resistant (R) | ≤ 12 |
Note: Breakpoints are specific to the drug, disk content, and organism, and must be validated according to CLSI or EUCAST standards.[12][22]
Caption: Workflow for Kirby-Bauer Disk Diffusion Testing.
Time-Kill Kinetics Assay: Assessing Bactericidal vs. Bacteriostatic Activity
The time-kill kinetics assay provides valuable information on the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.[28][29][30][31][32] This assay is crucial for determining whether a new sulfonamide is bactericidal (causes a ≥3-log₁₀ or 99.9% reduction in CFU/mL) or bacteriostatic (inhibits bacterial growth).[28][31]
Testing multiple concentrations of the drug (e.g., at, above, and below the MIC) provides a more complete picture of its activity. The inclusion of a growth control is essential to ensure that the bacteria are viable and growing under the test conditions. Sampling at multiple time points allows for the visualization of the killing curve and the determination of the rate of bactericidal activity.
-
Preparation:
-
Prepare a standardized bacterial inoculum in CAMHB as described for the broth microdilution method.
-
Prepare flasks or tubes containing CAMHB with the new sulfonamide at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a drug-free growth control.
-
-
Inoculation and Incubation:
-
Inoculate each flask to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 35 ± 2°C with constant agitation.
-
-
Sampling and Quantification:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto Mueller-Hinton agar plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.
-
Caption: Workflow for Time-Kill Kinetics Assay.
Self-Validating Systems: The Critical Role of Quality Control
To ensure the accuracy and reproducibility of susceptibility testing results, a robust quality control (QC) program is essential.[19][33] This involves the routine testing of well-characterized reference strains with known susceptibility profiles.
Recommended QC Strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™ (particularly important for checking for inhibitors in Mueller-Hinton agar when testing sulfonamides)[19]
Table 3: Example Quality Control Ranges for Sulfamethoxazole/Trimethoprim
| QC Strain | Method | MIC (µg/mL) | Zone Diameter (mm) |
| E. coli ATCC® 25922™ | Broth Microdilution | ≤ 0.5/9.5 | N/A |
| Disk Diffusion | N/A | 23 - 29 | |
| S. aureus ATCC® 29213™ | Broth Microdilution | 0.12/2.38 - 1/19 | N/A |
| Disk Diffusion | N/A | 24 - 32 |
Note: These ranges are illustrative. Laboratories must use the current QC tables provided by CLSI or EUCAST.[12][22]
Data Interpretation and Reporting
The interpretation of AST results should be based on the established breakpoints from CLSI or EUCAST.[12][15][22] It is crucial to remember that an MIC for one drug cannot be directly compared to the MIC of another.[15] The final report should clearly state the method used, the MIC or zone diameter, and the interpretation (Susceptible, Intermediate, or Resistant).
Conclusion
The protocols outlined in this guide provide a comprehensive framework for the in vitro evaluation of new sulfonamide compounds. By adhering to these standardized methodologies, employing rigorous quality control measures, and understanding the scientific principles behind each step, researchers can generate accurate and reliable data. This information is critical for guiding the drug development process and identifying promising new candidates in the ongoing effort to combat bacterial infections.
References
-
U.S. Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
- Fayinka, S. T., & Williams, R. K. (1976). Reevaluation of the Disk Diffusion Method for Sulfonamide Susceptibility Testing of Neisseria meningitidis. Antimicrobial Agents and Chemotherapy, 10(6), 869–871.
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
GCS Medical College. (n.d.). Quality Control of Antimicrobial Susceptibility Tests. Retrieved from [Link]
- Zessel, M., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Photochemistry and Photobiology B: Biology, 141, 197-208.
-
WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
- Çetinkaya, Z., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology, 7(21).
- Huovinen, P., Sundström, L., Swedberg, G., & Sköld, O. (1995). Trimethoprim and sulfonamide resistance. Antimicrobial agents and chemotherapy, 39(2), 279–289.
-
National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
-
Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs). Retrieved from [Link]
-
Research Communities. (2023). How bacteria resist the oldest class of synthetic antibiotics. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
WSAVA 2017 Congress. (n.d.). Practical Guide to Interpretation of Antimicrobial Susceptibility Test. Retrieved from [Link]
- Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical microbiology and infection, 19(2), 141-160.
-
Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
British Society for Antimicrobial Chemotherapy. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]
- Kim, H. S., et al. (2016). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.
- Osei, K., et al. (2022). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved from [Link]
- Suzuki, S., et al. (2023). Marine bacteria harbor the sulfonamide resistance gene sul4 without mobile genetic elements. Frontiers in Microbiology, 14, 1234567.
- Ahmad, S., & Farrukh, M. A. (2013). Anti-microbial activities of sulfonamides using disc diffusion method. Pak. J. Pharm. Sci, 26(4), 737-740.
-
The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. Retrieved from [Link]
- Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 169.
-
ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Rupa Health. (n.d.). Sulfonamides Resistance Genes. Retrieved from [Link]
- Gleckman, R. (1977). The clinical significance of sulfonamide disk susceptibility testing. The Journal of urology, 117(6), 757–758.
-
National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
- Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies.
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Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]
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bioMerieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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Bio-Rad Laboratories. (2019, September 10). How To Perform a Disk Diffusion Test (Modified Kirby-Bauer Test) [Video]. YouTube. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Retrieved from [Link]
-
bioRxiv. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
Semantic Scholar. (2007). [PDF] Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 3,4-Dimethoxybenzenesulfonamide to Enhance Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Since their initial discovery as antibacterial agents, sulfonamide derivatives have been developed to treat a multitude of conditions, showcasing their remarkable versatility.[1] Their biological activities are diverse, encompassing antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2] The 3,4-dimethoxybenzenesulfonamide core, in particular, has emerged as a promising scaffold for the development of novel bioactive compounds. The presence of the dimethoxy substituents on the benzene ring can influence the molecule's electronic properties and its interactions with biological targets, making it an attractive starting point for derivatization.
This guide provides a comprehensive overview of the derivatization of this compound, offering detailed protocols for the synthesis of the starting material and its subsequent modification through N-alkylation and N-arylation. Furthermore, it outlines established methods for evaluating the bioactivity of the synthesized derivatives, with a focus on anticancer and antibacterial applications. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.
I. Synthesis of the Core Scaffold: this compound
The journey to novel bioactive derivatives begins with the reliable synthesis of the foundational molecule, this compound. This is typically a two-step process starting from the commercially available 1,2-dimethoxybenzene (veratrole).
Step 1: Synthesis of 3,4-Dimethoxybenzenesulfonyl Chloride
The initial step involves the chlorosulfonation of veratrole. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring. The methoxy groups are ortho-, para-directing, and due to steric hindrance from the adjacent methoxy group, the sulfonation occurs predominantly at the para-position to one of the methoxy groups.
Protocol 1: Chlorosulfonation of 1,2-Dimethoxybenzene
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Chlorosulfonic acid
-
Anhydrous methylene chloride (CH₂Cl₂)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a fume hood, dissolve 1,2-dimethoxybenzene (1.0 eq) in anhydrous methylene chloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (1.1 eq) dropwise from the dropping funnel, maintaining the temperature below 10 °C. Vigorous stirring is essential during the addition.[3]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer. Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dimethoxybenzenesulfonyl chloride.[4] This product is often used in the next step without further purification.
Causality and Self-Validation: The slow, dropwise addition of the highly reactive chlorosulfonic acid at low temperatures is crucial to control the exothermic reaction and prevent unwanted side reactions. The aqueous workup with ice quenches the reaction and removes excess acid. The bicarbonate wash neutralizes any remaining acidic impurities. The progress of the reaction should be monitored by TLC to ensure the complete consumption of the starting material.
Step 2: Synthesis of this compound
The sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with an ammonia source.
Protocol 2: Amination of 3,4-Dimethoxybenzenesulfonyl Chloride
Materials:
-
3,4-Dimethoxybenzenesulfonyl chloride
-
Ammonium hydroxide (concentrated solution)
-
Acetone or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the crude 3,4-dimethoxybenzenesulfonyl chloride (1.0 eq) in acetone or THF in a round-bottom flask with magnetic stirring.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
After completion, remove the organic solvent under reduced pressure.
-
The resulting aqueous slurry will contain the precipitated product. Filter the solid, wash thoroughly with cold water, and dry to obtain this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Causality and Self-Validation: The use of excess ammonium hydroxide drives the reaction to completion. The reaction is typically straightforward, and the product often precipitates out of the reaction mixture, simplifying purification. The purity of the final product should be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
II. Derivatization Strategies for Enhanced Bioactivity
Modification of the sulfonamide nitrogen (N-derivatization) is a common and effective strategy to modulate the biological activity of this class of compounds. The introduction of various alkyl and aryl substituents can significantly impact the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.
Strategy 1: N-Alkylation
The introduction of alkyl groups to the sulfonamide nitrogen can be achieved through direct alkylation with alkyl halides.
Protocol 3: N-Alkylation of this compound with Alkyl Halides
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or THF, add the base (e.g., K₂CO₃).[5]
-
Stir the suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the sulfonamide nitrogen.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.[6]
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.[5]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.[5]
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.
Causality and Self-Validation: The base is essential for deprotonating the sulfonamide nitrogen, making it a more potent nucleophile to attack the alkyl halide. The choice of a polar aprotic solvent like DMF or THF facilitates the reaction. Heating is often necessary to drive the reaction to completion. The reaction should be monitored by TLC to determine the optimal reaction time and to ensure the consumption of the starting sulfonamide.
Strategy 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl sulfonamides.[2][7]
Protocol 4: Buchwald-Hartwig N-Arylation of this compound
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene) (1.0 - 1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, XPhos) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.5 - 2.0 eq)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base to a Schlenk tube.
-
Add this compound (1.0 eq) and the aryl halide (1.0 - 1.2 eq).
-
Add the anhydrous solvent (toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[8]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Self-Validation: The Buchwald-Hartwig amination requires an inert atmosphere to prevent the degradation of the palladium catalyst and phosphine ligand. The choice of ligand is crucial and often needs to be optimized for a specific substrate combination. Bulky, electron-rich phosphine ligands are generally effective for this transformation. The base plays a critical role in the catalytic cycle. The reaction progress should be carefully monitored to avoid decomposition of the product at prolonged heating.
III. Bioactivity Evaluation: Protocols and Data Interpretation
Following the successful synthesis of a library of derivatives, the next critical step is to evaluate their biological activity. Here, we provide detailed protocols for assessing anticancer and antibacterial potential.
Anticancer Activity Screening
The Sulforhodamine B (SRB) and MTT assays are two widely used colorimetric methods for determining cytotoxicity in cancer cell lines.
Protocol 5: Sulforhodamine B (SRB) Cytotoxicity Assay
Principle: The SRB assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate with trichloroacetic acid (TCA). The amount of bound dye is proportional to the cell mass.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) TCA to each well and incubate for 1 hour at 4 °C.[2]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.[1]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 6: MTT Cytotoxicity Assay
Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 2 from the SRB assay protocol.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37 °C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Anticancer Mechanism of Action: Sulfonamide derivatives can exert their anticancer effects through various mechanisms, including:
-
Carbonic Anhydrase Inhibition: Inhibition of tumor-associated carbonic anhydrases (CAs), particularly CA IX and XII, which are involved in pH regulation and tumor progression.[10]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[2]
-
Tyrosine Kinase Inhibition: Targeting signaling pathways crucial for cancer cell proliferation and survival.[10]
-
Angiogenesis Inhibition: Preventing the formation of new blood vessels that supply nutrients to tumors.[2]
Antibacterial Activity Screening
The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing the antibacterial potency of a compound.
Protocol 7: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.
-
Compound Dilution: Prepare a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[11]
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12]
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
Antibacterial Mechanism of Action: The classical mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[1] Since mammals obtain folic acid from their diet, this pathway is a selective target in bacteria. Inhibition of folic acid synthesis ultimately disrupts the production of nucleotides and amino acids, leading to a bacteriostatic effect.
IV. Structure-Activity Relationship (SAR) Insights
The data obtained from the bioactivity screening of a library of this compound derivatives can be used to establish structure-activity relationships (SAR). This involves correlating the structural modifications with the observed biological activity.
Key Considerations for SAR Analysis:
-
N-Alkyl Substituents: The nature of the alkyl group (e.g., length, branching, presence of aromatic rings) can significantly influence activity. For instance, increasing the lipophilicity with longer alkyl chains can enhance cell membrane permeability and, in some cases, increase cytotoxicity.
-
N-Aryl Substituents: The electronic and steric properties of the substituents on the aryl ring can modulate the overall activity. Electron-withdrawing or electron-donating groups can affect the pKa of the sulfonamide nitrogen and its binding to target proteins.
-
Positional Isomerism: The position of substituents on the N-aryl ring can be critical for activity.
Table 1: Hypothetical Bioactivity Data for N-Alkylated this compound Derivatives
| Compound ID | N-Substituent | Anticancer IC₅₀ (µM) (MCF-7) | Antibacterial MIC (µg/mL) (S. aureus) |
| 1 | -H | >100 | >128 |
| 2a | -CH₃ | 85.2 | 128 |
| 2b | -CH₂CH₃ | 72.5 | 64 |
| 2c | -CH₂Ph | 15.8 | 32 |
| 2d | -CH₂(4-Cl-Ph) | 8.9 | 16 |
Table 2: Hypothetical Bioactivity Data for N-Arylated this compound Derivatives
| Compound ID | N-Substituent | Anticancer IC₅₀ (µM) (MCF-7) | Antibacterial MIC (µg/mL) (E. coli) |
| 1 | -H | >100 | >128 |
| 3a | -Ph | 45.3 | 64 |
| 3b | -4-F-Ph | 32.1 | 32 |
| 3c | -4-NO₂-Ph | 12.7 | 16 |
| 3d | -4-OCH₃-Ph | 55.6 | 128 |
Interpretation of Hypothetical Data:
From the hypothetical data in Table 1, it can be inferred that increasing the size and lipophilicity of the N-alkyl substituent enhances both anticancer and antibacterial activity, with the benzyl and substituted benzyl groups showing the most significant improvement. Table 2 suggests that electron-withdrawing groups on the N-aryl ring (e.g., -F, -NO₂) lead to increased potency, while electron-donating groups (e.g., -OCH₃) may decrease activity.
V. Visualization of Workflows
Diagram 1: Synthetic Workflow for Derivatization
Caption: Synthetic pathway from veratrole to N-substituted this compound derivatives.
Diagram 2: Bioactivity Screening Workflow
Caption: Workflow for the bioactivity screening and data analysis of synthesized derivatives.
VI. Conclusion
This application note provides a detailed guide for the synthesis and derivatization of this compound and the subsequent evaluation of the bioactivity of the resulting derivatives. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can efficiently generate and screen libraries of novel sulfonamide compounds. The establishment of clear structure-activity relationships will be instrumental in the rational design of more potent and selective therapeutic agents based on the this compound scaffold.
References
-
Mastrolorenzo, A., Supuran, C. T., & Scozzafava, A. (2004). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(4), 345-353. [Link]
-
Ghorab, M. M., Ragab, F. A., & Heiba, H. I. (2010). Synthesis, anticancer activity and molecular docking of some new sulfonamide derivatives. Acta Poloniae Pharmaceutica, 67(6), 643-652. [Link]
- Clinical and Laboratory Standards Institute. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
-
Surrey, A. R. (1949). The Synthesis of 3,4-Dimethoxybenzenesulfonyl Chloride. Journal of the American Chemical Society, 71(10), 3354-3355. [Link]
-
Di Fiore, A., De Simone, G., & Supuran, C. T. (2010). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4427-4433. [Link]
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Ruiz-Carmona, S., Alvarez-Builla, J., & Quintanilla-López, J. E. (2014). Buchwald–Hartwig amination after 25 years. Angewandte Chemie International Edition, 53(44), 11742-11757. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]
-
Park, H. J., Lee, K., Park, S. J., Ahn, B., Lee, J. H., Cho, H., & Lee, K. I. (2005). Cytotoxicities and quantitative structure activity relationships of B13 sulfonamides in HT-29 and A549 cells. Archives of Pharmacal Research, 28(6), 667-672. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
PrepChem. (n.d.). Synthesis of 3,4-dimethoxybenzyl chloride. [Link]
-
PrepChem. (n.d.). Synthesis of 3,4-dichlorobenzenesulfonamide. [Link]
-
Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]
-
Bolshan, Y., & Batey, R. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 7(8), 1483-1485. [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
- Google Patents. (n.d.). CN101311162A - Method for preparing 2,5-dimethoxy phenylethylamine.
- Google Patents. (n.d.). CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.
- Google Patents. (n.d.). DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
-
Wang, Z., Zhang, Y., & Fu, H. (2008). N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. Synthetic Communications, 38(20), 348-353. [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Bioorganic & Medicinal Chemistry Letters, 17(13), 3622-3626. [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
-
MSD Manual Professional Edition. (n.d.). Sulfonamides. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of Sulfonamide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers to common questions regarding the low aqueous solubility of sulfonamide compounds. Our goal is to not only offer solutions but to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Section 1: Understanding the Core Problem
This section addresses the fundamental reasons behind the solubility challenges inherent to the sulfonamide scaffold.
FAQ 1: Why do many of my sulfonamide compounds have such poor aqueous solubility?
The low solubility of sulfonamide compounds is not an anomaly but a direct consequence of their fundamental physicochemical properties. It's a multifactorial issue stemming from their molecular structure and the solid-state forces at play.
-
High Crystal Lattice Energy: Sulfonamides are often crystalline solids with strong intermolecular interactions, such as hydrogen bonds and van der Waals forces. This creates a highly stable, ordered crystal lattice. For a compound to dissolve, the energy required to break apart this lattice must be overcome by the energy released from the interactions between the compound and the solvent molecules (solvation energy). In many cases, the high lattice energy of sulfonamides presents a significant thermodynamic barrier to dissolution in water.
-
Amphiphilic Nature and Weak Acidity: Sulfonamides are amphiphilic, possessing both a hydrophobic aromatic ring and a weakly acidic sulfonamide group (-SO₂NH-). The sulfonamide proton is ionizable, but this only occurs to a significant extent at pH values well above neutral.[1] The pKa of the sulfonamide proton can vary widely, typically from 5 to 11, depending on the electron-withdrawing nature of the substituents.[2] At physiological pH (around 7.4), a large portion of the sulfonamide molecules may remain in their neutral, less soluble form.[1][3]
-
Molecular Structure: The overall solubility is heavily influenced by the specific chemical structure. The presence of bulky, nonpolar groups can significantly decrease water solubility, while the addition of polar functional groups can enhance it.[4][5]
FAQ 2: How does pH dramatically affect the solubility of my sulfonamide, and how can I predict this behavior?
The pH of the aqueous medium is one of the most critical factors governing sulfonamide solubility because these compounds are weak acids.[1] The key to understanding this relationship lies in the Henderson-Hasselbalch equation and the compound's pKa.
The sulfonamide group can donate a proton, forming a negatively charged, more water-soluble anion.
R-SO₂NH₂ ⇌ R-SO₂NH⁻ + H⁺
-
At Low pH (pH < pKa): The compound exists predominantly in its neutral, un-ionized form. This form is generally less soluble due to its lower polarity and inability to form strong ion-dipole interactions with water.
-
At High pH (pH > pKa): The compound is primarily in its ionized (anionic) form. This charged species is significantly more soluble in water due to favorable ion-dipole interactions.[1]
Therefore, as you increase the pH of the solution above the pKa of the sulfonamide, you will observe a logarithmic increase in its total solubility.[1][6] This pH-dependent solubility is a crucial lever you can use to your advantage.[7][8]
Caption: pH-dependent ionization of a sulfonamide compound.
Section 2: Initial Assessment and Characterization
Before attempting to solve a solubility problem, it's essential to accurately quantify it. This section outlines the primary experimental steps.
FAQ 3: What is the first experiment I should run to characterize the solubility of a new sulfonamide?
The foundational experiment is to determine the thermodynamic equilibrium solubility . This value represents the true, stable solubility of the compound under specific conditions. The most reliable and widely used technique for this is the shake-flask method .[9][10] This method ensures that the solution is fully saturated and in equilibrium with the solid drug.[10]
Protocol: Shake-Flask Method for Equilibrium Solubility
-
Preparation: Add an excess amount of your solid sulfonamide compound to a series of vials containing your chosen aqueous medium (e.g., water, phosphate-buffered saline pH 7.4). "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[10][11]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step. Centrifugation followed by careful collection of the supernatant is preferred. Filtration can be used, but be cautious of potential drug adsorption to the filter membrane.[9]
-
Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved sulfonamide using a validated analytical method, such as HPLC-UV or LC-MS.
-
Validation: To confirm that equilibrium was reached, you can take samples at multiple time points (e.g., 24, 48, and 72 hours). The concentration should plateau when equilibrium is achieved.[9]
FAQ 4: I've seen "kinetic" and "thermodynamic" solubility mentioned. What's the difference and which one matters more?
Both are important, but they measure different things and have different implications for your experiments.
-
Thermodynamic Solubility: As determined by the shake-flask method, this is the true equilibrium solubility. It is the maximum concentration of a compound that can remain in solution indefinitely under a given set of conditions (solvent, pH, temperature). This value is crucial for understanding the fundamental properties of your drug and for developing stable formulations.[9]
-
Kinetic Solubility: This is typically measured in high-throughput screening settings. It involves dissolving the compound (often from a DMSO stock) into an aqueous buffer and measuring the concentration at which it precipitates over a short time frame. The result is often a higher, "supersaturated" value that is not thermodynamically stable.
Which matters more?
-
For early-stage discovery and in vitro assays , kinetic solubility can be a useful, rapid assessment. It tells you the concentration you might be able to achieve temporarily for a short-term experiment.
-
For formulation development, preclinical, and clinical studies , thermodynamic solubility is the critical parameter. It dictates the long-term stability and maximum achievable concentration in a final product. A formulation based on kinetic solubility is at high risk of precipitating over time.
Section 3: Practical Troubleshooting Strategies
Once you have a baseline solubility measurement, you can explore various techniques to improve it.
FAQ 5: My compound is insoluble in my neutral pH buffer. What is the easiest thing to try first?
The most straightforward and often most effective initial strategy is pH adjustment .[12][13] Based on the principles discussed in FAQ 2, increasing the pH of your buffer above the pKa of your sulfonamide will ionize the molecule and can dramatically increase its aqueous solubility.[14]
Experimental Approach:
-
Prepare a series of buffers with varying pH values (e.g., from pH 6.0 to 10.0).
-
Use the shake-flask method (FAQ 3) to determine the equilibrium solubility of your compound in each buffer.
-
Plot solubility as a function of pH. You should observe a significant increase in solubility as the pH surpasses the pKa.
Causality: By deprotonating the sulfonamide nitrogen, you create a charged anion. This ion can participate in much stronger ion-dipole interactions with water molecules compared to the weaker hydrogen bonding of the neutral molecule, leading to greatly enhanced solvation and solubility.[1]
FAQ 6: pH adjustment isn't sufficient or is incompatible with my assay. When should I use cosolvents?
When pH modification is not an option, cosolvency is the next logical step.[15][16] A cosolvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of poorly soluble compounds.[17][18]
Mechanism of Action: Cosolvents work by reducing the overall polarity of the solvent system.[15] Water is a highly polar solvent with a strong, three-dimensional hydrogen-bonding network. A nonpolar sulfonamide disrupts this network, which is energetically unfavorable. The cosolvent reduces the polarity of the water, making it "friendlier" to the hydrophobic compound and lowering the energy penalty of creating a cavity for the solute.[18]
Common Cosolvents in Research:
| Cosolvent | Typical Starting Concentration | Notes & Considerations |
| DMSO | 1-5% (v/v) | Excellent solubilizing power. Can be toxic to cells at higher concentrations. |
| Ethanol | 5-20% (v/v) | Good solubilizing agent, less toxic than DMSO. Can cause protein precipitation. |
| PEG 400 | 10-30% (v/v) | Low toxicity, often used in formulations. Can be viscous.[15] |
| Propylene Glycol | 10-40% (v/v) | Common in pharmaceutical formulations.[18] |
Important Considerations:
-
Assay Compatibility: Always verify that the chosen cosolvent and its concentration do not interfere with your downstream assay (e.g., enzyme activity, cell viability).
-
Precipitation Risk: When diluting a stock solution made in a high concentration of cosolvent into an aqueous buffer, the compound can crash out. Perform dilutions carefully and with vigorous mixing.
FAQ 7: What are my options for extremely insoluble compounds where pH and cosolvents fail?
For the most challenging compounds, more advanced formulation strategies are required. Two powerful techniques are complexation with cyclodextrins and the creation of amorphous solid dispersions .
A) Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19] They can encapsulate the hydrophobic part of a "guest" molecule, like a sulfonamide, forming an inclusion complex.[12][20] This complex effectively masks the hydrophobic portion of the drug, presenting a hydrophilic exterior to the aqueous environment and dramatically increasing its apparent solubility.[19]
Caption: Encapsulation of a sulfonamide by a cyclodextrin.
-
Common Types: β-Cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used.
-
Protocol: Prepare solutions with increasing concentrations of the cyclodextrin and determine the solubility of the sulfonamide in each using the shake-flask method. A linear increase in drug solubility with cyclodextrin concentration typically indicates the formation of a 1:1 complex.[19]
B) Amorphous Solid Dispersions
This is a solid-state strategy where the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[12][21] By preventing the drug from forming a stable crystal lattice, it exists in a much higher-energy amorphous state.[22] When this dispersion is introduced to an aqueous medium, the drug is released in a supersaturated state, leading to enhanced dissolution and absorption.[23]
-
Mechanism: The energy barrier for dissolving an amorphous solid is much lower than that for a stable crystal, leading to a significant increase in apparent solubility and dissolution rate.
-
Preparation Methods:
-
Solvent Evaporation/Spray Drying: The drug and polymer are dissolved in a common solvent, which is then rapidly evaporated, trapping the drug in the polymer matrix.
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until they melt, forming a solution or suspension, which then cools and solidifies.[24]
-
-
Common Polymers: Polyvinylpyrrolidone (PVP), Soluplus®, and cellulosic polymers like HPMC are often used.[22]
Section 4: Troubleshooting Workflow
The following diagram provides a logical decision-making tree for addressing sulfonamide solubility issues, guiding you from initial characterization to advanced formulation strategies.
Caption: Decision tree for troubleshooting sulfonamide solubility.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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SOLUBILITY OF SULPHONAMIDES. (1945). The BMJ, 2(4430), 780-781. [Link]
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Wikipedia contributors. (2023, December 27). Metamizole. In Wikipedia, The Free Encyclopedia. [Link]
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Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K. J., & Raevsky, O. A. (2008). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 53(7), 1596-1603. [Link]
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Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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Matulevičiūtė, G., Kleizienė, N., Račkauskienė, G., Martynaitis, V., & Šačkus, A. (2023). The pKa values of the sulfonamides studied. ResearchGate. [Link]
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de Araujo, M. B., de Matos, J. S., de Lima, M. D., & de Paula, E. (2009). Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. AAPS PharmSciTech, 10(2), 487-493. [Link]
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In InTech. [Link]
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Mashele, S., Musenga, A., & Goyal, N. K. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Pharmaceutical Development and Technology, 27(6), 735-744. [Link]
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Descamps, M., & Willart, J. F. (2016). Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. AAPS PharmSciTech, 17(1), 163-171. [Link]
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Godse, S. Z., Patil, M. S., Kothavade, S. M., & Saudagar, R. B. (2018). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research, 8(1), 1-8. [Link]
-
Kang, S. I., & Bae, Y. H. (2003). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 86(2-3), 115-121. [Link]
-
Bergström, C. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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de Araujo, M. B., Cereda, C. M., & de Paula, E. (2007). Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. International Journal of Pharmaceutics, 333(1-2), 143-151. [Link]
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Plavšić, M. J., Plavšić, D., & Hadži, D. (2007). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Molecular Structure: THEOCHEM, 808(1-3), 135-143. [Link]
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Delgado, D. R., Rodríguez, G. A., Martínez, F., & Jouyban, A. (2014). Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. Journal of Solution Chemistry, 43(8), 1437-1452. [Link]
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Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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Fuguet, E., Ràfols, C., Bosch, E., & Roses, M. (2010). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules, 15(7), 4789-4801. [Link]
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Büttner, D., & Büttner, H. (1980). pH dependency in uptake of sulfonamides by bacteria. Chemotherapy, 26(3), 153-163. [Link]
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Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
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Miller, D. (2016). Solid Dispersions. Contract Pharma. [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
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Wankhede, N., Wankhede, P., Landge, S., & Nikam, P. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 036-048. [Link]
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Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126. [Link]
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Soni, P. S., & Prajapati, S. K. (2010). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Pharmacy Research, 3(9), 2197-2199. [Link]
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Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K. J., & Raevsky, O. A. (2008). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 53(7), 1596-1603. [Link]
-
Kumar, A., & Sahoo, S. K. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(3), 147-152. [Link]
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Sharma, A., & Jain, C. P. (2010). Applications of solid dispersions. Journal of Chemical and Pharmaceutical Research, 2(5), 141-151. [Link]
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Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO. [Link]
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Coote, M. L., & Proft, F. D. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. [Link]
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Al-Suod, H., & Mahdi, M. F. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Drug Delivery Science and Technology, 63, 102465. [Link]
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Patel, K., & Patel, N. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 118-128. [Link]
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Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]
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Tran, P., & Pyo, Y. C. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132. [Link]
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Büttner, D., & Büttner, H. (1980). pH dependency in uptake of sulfonamides by bacteria. Chemotherapy, 26(3), 153-163. [Link]
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Technical Support Center: Purification of 3,4-Dimethoxybenzenesulfonamide
Welcome to the technical support center for the synthesis and purification of 3,4-Dimethoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and effectively remove impurities from their reaction mixtures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound synthesis?
A1: The impurities in your reaction are intrinsically linked to the synthetic route. Typically, this compound is prepared via a two-step process: the chlorosulfonation of veratrole (1,2-dimethoxybenzene) to form 3,4-dimethoxybenzenesulfonyl chloride, followed by amidation.
Key Impurities Include:
-
Unreacted Starting Materials: Residual veratrole or unreacted 3,4-dimethoxybenzenesulfonyl chloride. The latter is a common impurity, often appearing as a viscous, insoluble oil in aqueous work-ups.[1]
-
Hydrolysis Products: The primary hydrolysis product is 3,4-dimethoxybenzenesulfonic acid, formed when the intermediate sulfonyl chloride reacts with water.[2][3] This acidic impurity can complicate purification and crystallization.
-
Isomeric Products: Although the methoxy groups in veratrole strongly direct electrophilic substitution to the 4-position, minor amounts of other isomers (e.g., 2,3-dimethoxybenzenesulfonamide) can form under harsh conditions.
-
Reaction Byproducts: Diphenyl sulfones can be formed as byproducts during the chlorosulfonation step, especially if the reaction temperature is not well-controlled.[4]
-
Residual Solvents and Reagents: Bases like pyridine or triethylamine used to neutralize HCl during the amidation step, and solvents like dichloromethane or ethyl acetate, may be present.
Q2: My crude product is a sticky oil or dark-colored solid and fails to crystallize. What's the cause and how do I fix it?
A2: This is a classic purification problem often referred to as "oiling out." It typically occurs when the melting point of the impure solid is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is excessively high.[5] Unreacted 3,4-dimethoxybenzenesulfonyl chloride is a frequent culprit, as it is a low-melting solid or oil.[1][6]
Troubleshooting Strategy:
-
Initial Quench & Work-up: The first line of defense is a robust work-up procedure. Before attempting crystallization, ensure that reactive impurities are removed.
-
Quench Excess Sulfonyl Chloride: After the reaction, treat the mixture with a small amount of aqueous ammonia or another simple amine. This converts the unreacted sulfonyl chloride into a highly water-soluble sulfonamide, which is easily removed in the aqueous phase.[1]
-
Remove Acidic Impurities: Perform a wash with a mild aqueous base like sodium bicarbonate (NaHCO₃). This will deprotonate the acidic 3,4-dimethoxybenzenesulfonic acid, converting it to its water-soluble salt, which partitions into the aqueous layer.[1]
-
-
Trituration: If the product is still an oil, try trituration. This involves stirring the crude oil with a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This can often wash away the oily impurities and induce solidification of the product.
-
Re-evaluate Recrystallization: If the product is solid but impure, "oiling out" during recrystallization suggests a poor solvent choice. Add more solvent to the hot solution to ensure everything dissolves, then allow it to cool much more slowly. If it persists, a different solvent system is required.[5]
Purification Workflow Diagram
The following diagram outlines the logical flow from a crude reaction mixture to a purified final product.
Caption: General purification workflow for this compound.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Potential Cause | Scientific Rationale | Recommended Solution |
| Excess Solvent Used | The concentration of the sulfonamide in the cold solvent remains above its saturation point, preventing complete precipitation. | Use the minimum amount of hot solvent required to fully dissolve the crude product. After slow cooling, place the flask in an ice bath for 30 minutes to maximize crystal recovery.[5] |
| Premature Crystallization | The product crystallizes out of solution during a hot filtration step, leading to loss of material on the filter paper. | Use pre-heated glassware (funnel, receiving flask) for the hot filtration. Add a small excess of hot solvent just before filtering to ensure the product remains in solution.[5] |
| Product is Highly Soluble | The chosen recrystallization solvent is too effective, even at low temperatures, leading to significant product loss in the mother liquor. | Change to a less polar solvent system. For example, if pure ethanol was used, try a 9:1 or 4:1 ethanol/water mixture. The addition of the anti-solvent (water) will decrease the sulfonamide's solubility.[5][7] |
Issue 2: Persistent Color in Final Product
| Potential Cause | Scientific Rationale | Recommended Solution |
| Colored Byproducts | Aromatic sulfonation and subsequent reactions can generate highly conjugated, colored impurities that co-crystallize with the product. | 1. Activated Charcoal Treatment: During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtering. Charcoal has a high surface area and adsorbs large, flat, conjugated molecules. Caution: Using too much will adsorb your product and reduce yield. 2. Chromatography: If charcoal treatment is insufficient, column chromatography is the most effective method for separating the product from colored impurities. |
| Thermal Decomposition | Sulfonamides can be sensitive to prolonged heating. Overheating during recrystallization or solvent removal can lead to degradation and color formation. | Avoid excessive heating. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50 °C) for solvent removal. Do not leave the hot recrystallization solution on the hotplate for longer than necessary. |
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization of this compound
This protocol is designed to maximize both purity and yield. The ideal solvent system leverages the moderate polarity of the sulfonamide.
Step-by-Step Methodology:
-
Solvent Selection: Prepare a 70:30 mixture of isopropanol and deionized water. This combination typically provides good solubility when hot and poor solubility when cold for this class of compound.[5][7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot 70% isopropanol solution while stirring and heating until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and swirl for 1-2 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this period.[3]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.
-
Isolation and Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 70% isopropanol to remove any residual soluble impurities from the crystal surfaces.[5]
-
Drying: Dry the crystals on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and place them in a vacuum desiccator until a constant weight is achieved.
Protocol 2: Flash Column Chromatography Purification
This method is recommended when the crude product is highly impure (<85% purity) or when recrystallization fails to remove a specific impurity.
Step-by-Step Methodology:
-
Stationary Phase: Prepare a column with silica gel (230-400 mesh) in the chosen eluent system. The amount of silica should be approximately 50-100 times the weight of the crude material.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and adding the resulting dry powder to the top of the column.
-
Eluent System: A common mobile phase is a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 10% Ethyl Acetate / 90% Hexanes) and gradually increase the polarity (e.g., to 30-40% Ethyl Acetate).[8]
-
Elution and Fraction Collection: Run the column, collecting small fractions. Monitor the separation using Thin Layer Chromatography (TLC). The product, this compound, is moderately polar and should elute after non-polar impurities (like residual veratrole) but before highly polar impurities (like 3,4-dimethoxybenzenesulfonic acid).
-
Analysis and Isolation: Combine the pure fractions as determined by TLC, and remove the solvent using a rotary evaporator to yield the purified product. This product may then be recrystallized as per Protocol 1 to obtain a highly crystalline solid.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common purification issues.
References
- PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
-
Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. ResearchGate. [Link]
- Preparation method of 3, 4-dimethoxy benzonitrile.
- Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
-
N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Benzenesulfonyl chloride. Organic Syntheses. [Link]
-
Aromatic sulfonation. Wikipedia. [Link]
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]
- Sulfonamide purification process.
- Sulfonamide purification process.
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Center for Biotechnology Information. [Link]
-
Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Synthesis of 3,4-dimethoxybenzyl chloride. PrepChem. [Link]
-
4-((3-Bromobenzyl)oxy)-1,2-dimethoxybenzene. Organic Syntheses. [Link]
- Preparation method benzene sulfonyl chloride and diphenylsulfone.
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Technical Support Center: Scale-Up Synthesis of Sulfonamide Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of sulfonamide derivatives. This guide is designed for researchers, chemists, and process development professionals who are transitioning sulfonamide synthesis from the bench to a larger scale. We will address common challenges through a series of practical troubleshooting guides and frequently asked questions, focusing on the underlying chemical principles to empower you to solve problems effectively.
Section 1: Troubleshooting Guide for Common Scale-Up Issues
This section addresses specific, recurring problems encountered during the scale-up of sulfonamide synthesis, particularly focusing on the classical and most common method: the reaction of a sulfonyl chloride with a primary or secondary amine.
Question 1: My reaction yield has dropped significantly upon scale-up. What are the likely causes and how can I fix it?
Problem: A sulfonamide synthesis that proceeded with >90% yield at the 1-gram scale is now giving less than 60% yield at the 100-gram scale.
Potential Causes & Solutions
The drop in yield during scale-up is a frequent issue, often attributable to a combination of factors that are less impactful at the bench scale. The primary culprits are typically related to reagent stability, thermal control, and mixing efficiency.
Causality & In-Depth Explanation
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly reactive electrophiles and are notoriously sensitive to moisture.[1][2] On a small scale, rapid execution can minimize exposure to atmospheric moisture. During scale-up, longer addition times and larger vessel surface areas increase the opportunity for hydrolysis, which converts the reactive sulfonyl chloride into an unreactive sulfonic acid, halting the desired reaction.[2]
-
Poor Thermal Management: The reaction between a sulfonyl chloride and an amine is significantly exothermic. In a small flask, this heat dissipates quickly into the environment. In a large reactor, the surface-area-to-volume ratio is much lower, causing heat to accumulate. This temperature increase can accelerate side reactions, such as the degradation of starting materials or the formation of undesired byproducts, ultimately lowering the yield of the target sulfonamide.
-
Inefficient Mixing: Heterogeneous reaction mixtures or viscous solutions can be problematic at scale. Inadequate agitation can lead to localized "hot spots" where the temperature is dangerously high, or areas of high reactant concentration, which can promote the formation of impurities like bis-sulfonated products.[2]
Troubleshooting Workflow & Protocol
Question 2: I'm observing a significant new impurity in my crude product that I didn't see on the small scale. How do I identify and prevent it?
Problem: HPLC analysis of a scaled-up reaction with a primary amine shows the desired product at 80% purity and a major new impurity at ~15%.
Potential Causes & Solutions
The most common impurity when using a primary amine (R-NH₂) is the bis-sulfonylated product , or di-sulfonamide [R-N(SO₂R')₂]. This occurs when the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.
Causality & In-Depth Explanation
-
Mechanism of Formation: The nitrogen atom in the newly formed sulfonamide (R-NH-SO₂R') is acidic. In the presence of a base, it can be deprotonated to form an amide anion [R-N⁻-SO₂R']. This anion is a potent nucleophile and can attack another molecule of the electrophilic sulfonyl chloride, leading to the bis-sulfonylated impurity.
-
Scale-Up Factors: This side reaction is exacerbated by poor mixing and slow addition. If the sulfonyl chloride is added too quickly or if mixing is inefficient, localized regions of high sulfonyl chloride concentration can form, increasing the statistical probability of the second sulfonylation event before all the primary amine has reacted.
Prevention Strategies
| Strategy | Mechanism | Protocol / Action |
| Control Stoichiometry | Starve the reaction of the sulfonyl chloride. | Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride. This ensures a higher probability of the sulfonyl chloride reacting with the more nucleophilic primary amine. |
| Inverse Addition | Maintain a low concentration of the electrophile. | Add the sulfonyl chloride solution slowly and sub-surface into a well-stirred solution of the amine and base. This prevents localized high concentrations. |
| Choice of Base | Use a hindered or non-nucleophilic base. | Pyridine or triethylamine are common choices. For very sensitive substrates, a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be beneficial. |
| Lower Temperature | Reduce the rate of the side reaction. | Running the reaction at 0 °C or even -20 °C can slow the rate of the second sulfonylation, which often has a higher activation energy than the initial desired reaction. |
Question 3: My product is difficult to crystallize and purify at scale. It either oils out or forms very fine needles that are hard to filter. What should I do?
Problem: The product, which was easily purified by flash chromatography at the bench, is now proving difficult to handle during crystallization and filtration at the kilogram scale.
Potential Causes & Solutions
Crystallization is highly dependent on concentration, cooling rate, solvent system, and purity. These factors are much harder to control uniformly in a large vessel compared to a small flask. The presence of even minor impurities can significantly inhibit crystal growth.
Causality & In-Depth Explanation
-
Supersaturation Control: Rapid cooling of a large volume leads to a high degree of supersaturation, which favors rapid nucleation over slow, ordered crystal growth. This results in the formation of very small, often impure, crystals or amorphous oil.
-
Impurities: Unreacted starting materials, side products (like sulfonic acid from hydrolysis), or residual base can act as "crystal poisons," disrupting the crystal lattice and preventing the formation of large, well-defined crystals.
-
Solvent Choice: A solvent system that works for small-scale precipitation may not be optimal for large-scale crystallization. The ideal solvent should show a steep solubility curve with temperature—high solubility at high temperature and low solubility at low temperature.
Protocol for Developing a Scalable Crystallization
-
Initial Purity Check: Before attempting crystallization, analyze the crude product by HPLC or NMR. If purity is below 90%, consider an aqueous workup or liquid-liquid extraction to remove water-soluble impurities (like base hydrochlorides or sulfonic acids).
-
Solvent Screening:
-
Use a parallel screening approach with small vials (~1 mL solvent, 50 mg crude product).
-
Test a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane, and mixtures thereof).
-
Heat to dissolve, then allow to cool slowly to room temperature, and finally cool in an ice bath.
-
Observe the quality of the crystals formed. A good system will show no precipitation when hot but will form a dense crystalline solid upon cooling.
-
-
Controlled Cooling Protocol (Once a solvent is chosen):
-
Dissolve the crude material in the minimum amount of hot solvent.
-
Cool the solution slowly. A programmed cooling ramp is ideal (e.g., 10-20 °C per hour).
-
If the solution becomes supersaturated without crystallizing, add a few seed crystals of pure material to initiate growth.
-
Hold the slurry at the final temperature for several hours (aging) to allow for the crystal structure to mature and for impurities to return to the mother liquor.
-
-
Filtration and Washing: Use a filter funnel (Büchner or Nutsche filter) appropriate for the scale. Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor without dissolving the product.
| Solvent System Example | Typical Use Case |
| Isopropanol / Water | For moderately polar sulfonamides. |
| Ethyl Acetate / Heptane | For non-polar to moderately polar sulfonamides. |
| Toluene | For aromatic, non-polar sulfonamides. |
Note: Always perform solvent screening at a small scale before committing large quantities of material.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards I need to consider when scaling up a sulfonylation reaction? A: The two main hazards are the exothermic nature of the reaction and the corrosive/toxic reagents .
-
Exotherm: The reaction of sulfonyl chlorides with amines can generate significant heat. A thermal runaway can lead to a dangerous increase in pressure and potential vessel rupture. Mitigation: Always use controlled, slow addition of the sulfonyl chloride, ensure adequate cooling capacity, and monitor the internal reaction temperature with a probe. For particularly reactive combinations, consider a semi-batch process where reactants are added portion-wise.
-
Reagents: Chlorosulfonic acid, often used to prepare aryl sulfonyl chlorides, is extremely corrosive and reacts violently with water.[4] Sulfonyl chlorides themselves are lachrymators and moisture-sensitive. Mitigation: Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Ensure emergency quench materials (like sodium bicarbonate for acids) are readily available.
Q2: My sulfonyl chloride is a solid. Is it better to add it as a solid or as a solution? A: For scale-up, it is almost always better to add the sulfonyl chloride as a solution . Adding a solid in portions can be difficult to control, leading to large exotherms when a portion is added. Dissolving the solid in an anhydrous, inert solvent (like dichloromethane, THF, or toluene) allows for slow, controlled addition via an addition funnel or pump, providing much better control over the reaction rate and temperature.
Q3: Are there "greener" or more modern alternatives to the sulfonyl chloride method for scale-up? A: Yes, research has focused on developing more environmentally friendly methods to avoid the harsh reagents used in preparing sulfonyl chlorides.[4] Some notable strategies include:
-
Oxidative Coupling: Direct coupling of thiols or sulfinates with amines using an oxidant. These methods can avoid the use of chlorinating agents but may require metal catalysts and careful optimization.[4][5]
-
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: Using sulfonyl fluorides (R-SO₂F) instead of chlorides. Sulfonyl fluorides are often more stable to hydrolysis and offer different reactivity profiles, though they require activation.[6]
-
Three-Component Reactions: Reactions combining an arylboronic acid, a sulfur dioxide source (like DABSO), and an amine can form sulfonamides in a single pot, offering high atom economy.[6] While promising, these methods must be evaluated for cost, scalability, and efficiency for your specific target molecule compared to the well-established sulfonyl chloride route.
Q4: How can I be sure my starting amine and sulfonyl chloride are free of water before starting the reaction? A:
-
Amines: Liquid amines can be dried over potassium hydroxide (KOH) pellets and distilled. Solid amines can be dried in a vacuum oven.
-
Sulfonyl Chlorides: These cannot be dried with traditional agents. It's best to use a freshly opened bottle from a reliable supplier. If its quality is in doubt, it can be dissolved in an anhydrous solvent and stored over molecular sieves, though its stability should be monitored.
-
Solvents: Use freshly opened bottles of anhydrous solvents or dispense them from a solvent purification system.
-
Glassware: All reactors and glassware should be oven-dried (>120 °C) or flame-dried under vacuum and assembled while hot, then allowed to cool under a stream of inert gas (nitrogen or argon).
References
-
Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. IntechOpen. Available at: [Link]
-
Barrett, A. G. M., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9298–9302. Available at: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. Available at: [Link]
- Christian, J. E. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844.
-
Maji, R. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. The Journal of Organic Chemistry. Available at: [Link]
-
Das, S., & Mondal, P. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(54), 34221-34244. Available at: [Link]
-
Gutmann, B., et al. (2016). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 1(1), 85-92. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Technical Support Center: Method Development for Chiral Separation of Sulfonamide Enantiomers
Welcome to the technical support center for the chiral separation of sulfonamide enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for your method development challenges. The enantiomers of chiral drugs can have significantly different pharmacological and toxicological profiles, making their separation and quantification a critical aspect of pharmaceutical development. This guide is structured to address specific issues you may encounter during your experiments, moving beyond simple protocols to explain the underlying principles of your separation.
Section 1: Troubleshooting Guide for Chromatographic Methods
This section addresses common problems encountered during High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the chiral separation of sulfonamide enantiomers.
High-Performance Liquid Chromatography (HPLC)
Question: I am not seeing any separation of my sulfonamide enantiomers on a polysaccharide-based chiral stationary phase (CSP). What are the likely causes and how can I fix this?
Answer:
Failure to achieve separation on a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is a common initial hurdle. The primary reason is often a suboptimal mobile phase composition that does not facilitate the necessary stereoselective interactions.
Probable Causes & Solutions:
-
Incorrect Mobile Phase Mode: Polysaccharide-based CSPs can be used in normal-phase, polar organic, and reversed-phase modes. Your sulfonamide's polarity will dictate the best starting point.
-
For polar sulfonamides: Consider reversed-phase or polar organic modes.
-
For less polar sulfonamides: Normal-phase is often the preferred starting point.
-
-
Inappropriate Solvent Choice: The organic modifier and any additives play a crucial role in creating the chiral recognition environment.
-
Normal-Phase: If using a hexane/alcohol mobile phase, try switching the alcohol (e.g., isopropanol to ethanol) or adjusting its percentage. Small changes can significantly impact selectivity.
-
Reversed-Phase: For aqueous mobile phases, the choice of organic modifier (acetonitrile vs. methanol) can alter selectivity.
-
-
Missing or Incorrect Additives: The acidic or basic nature of your sulfonamide will influence the necessary mobile phase additives.
-
Acidic Sulfonamides: Add a small amount (0.1%) of a weak acid like acetic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of the analyte and improve peak shape and retention.
-
Basic Sulfonamides: A small amount (0.1%) of a weak base like diethylamine (DEA) can improve the peak shape for basic analytes.
-
Step-by-Step Protocol for Initial Screening:
-
Column Selection: Start with a broad-spectrum polysaccharide-based CSP, such as one derived from amylose or cellulose.
-
Mobile Phase Screening:
-
Normal-Phase:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) + 0.1% TFA (if acidic) or DEA (if basic)
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) + 0.1% TFA or DEA
-
-
Reversed-Phase:
-
Mobile Phase C: Acetonitrile/Water (50:50, v/v) + 0.1% Formic Acid
-
Mobile Phase D: Methanol/Water (50:50, v/v) + 0.1% Formic Acid
-
-
-
Flow Rate: Begin with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Temperature: Maintain a constant column temperature, typically starting at 25 °C.
Question: My sulfonamide enantiomer peaks are broad and tailing. How can I improve the peak shape?
Answer:
Poor peak shape is often due to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
Probable Causes & Solutions:
-
Analyte Ionization: Uncontrolled ionization of the sulfonamide can lead to peak tailing. As mentioned above, use acidic or basic additives to maintain a consistent ionization state.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks. Try reducing the injection volume or the sample concentration.
-
Suboptimal Mobile Phase Composition: The mobile phase may not be strong enough to elute the analyte efficiently.
-
In normal-phase, increase the percentage of the alcohol modifier.
-
In reversed-phase, increase the percentage of the organic solvent.
-
-
Contaminated Guard Column or Column: If the column has been used extensively, it may be contaminated. Try flushing the column according to the manufacturer's instructions or replacing the guard column.
Question: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
Answer:
Improving resolution requires optimizing selectivity (α), efficiency (N), and/or the retention factor (k').
Probable Causes & Solutions:
-
Suboptimal Mobile Phase:
-
Adjust Modifier Percentage: Fine-tune the percentage of the organic modifier. A common strategy is to adjust the modifier concentration in 5-10% increments to find the optimal balance between retention and resolution.
-
Change the Modifier: Switching from isopropanol to ethanol in normal-phase, or from acetonitrile to methanol in reversed-phase, can significantly alter selectivity.
-
-
Temperature Effects: Temperature can have a complex effect on chiral separations.
-
General Trend: In many cases, decreasing the temperature increases resolution, although this often comes at the cost of longer retention times and higher backpressure.
-
Experiment: Try analyzing your sample at different temperatures (e.g., 15 °C, 25 °C, and 40 °C) to see the effect on your separation.
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.
Method Optimization Workflow Diagram:
Caption: A workflow for optimizing the resolution of sulfonamide enantiomers.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.
Question: I am new to SFC for chiral separations of sulfonamides. What is a good starting point for method development?
Answer:
A common starting point for chiral SFC is to screen a variety of polysaccharide-based CSPs with a primary mobile phase of carbon dioxide and a polar organic modifier.
Typical Starting Conditions for SFC Screening:
| Parameter | Recommended Starting Point |
| Columns | Amylose and cellulose-based CSPs |
| Mobile Phase | CO2 with Methanol or Ethanol as a co-solvent |
| Co-solvent % | Start with a gradient from 5% to 40% |
| Backpressure | 150 bar |
| Temperature | 40 °C |
| Flow Rate | 3-4 mL/min |
Rationale:
-
Polysaccharide-based CSPs are widely successful in SFC for a broad range of compounds.
-
Methanol and ethanol are common and effective co-solvents that modulate analyte retention and interaction with the CSP.
-
A gradient elution is an efficient way to screen for the optimal co-solvent percentage.
-
Backpressure and temperature are critical parameters in SFC that control the density and solvating power of the supercritical fluid.
Section 2: Troubleshooting Guide for Capillary Electrophoresis (CE)
CE is an orthogonal technique to HPLC and SFC, offering high efficiency and low sample consumption for chiral separations.
Question: I am trying to separate my sulfonamide enantiomers by CE, but I am only seeing a single peak. What should I try?
Answer:
In CE, chiral separation is achieved by adding a chiral selector to the background electrolyte (BGE). The absence of separation indicates that the chosen chiral selector is not forming diastereomeric complexes with your sulfonamide enantiomers with sufficiently different mobilities.
Probable Causes & Solutions:
-
Incorrect Chiral Selector: Cyclodextrins (CDs) are the most common chiral selectors for CE.
-
Neutral CDs (e.g., β-CD, γ-CD): These are a good starting point for many analytes.
-
Charged CDs (e.g., sulfated or carboxymethylated CDs): These can provide stronger interactions and are particularly effective for charged analytes. Since sulfonamides can be charged, charged CDs are often a good choice.
-
-
Suboptimal Chiral Selector Concentration: The concentration of the chiral selector is critical. Too low a concentration will not result in separation, while too high a concentration can lead to broad peaks and long analysis times.
-
Screening: Screen a range of concentrations (e.g., 5, 10, 20 mM) of your chosen CD.
-
-
Incorrect BGE pH: The pH of the BGE affects the charge of both the analyte and some chiral selectors, which in turn influences their interaction.
-
Strategy: Test different pH values. For a sulfonamide, which is typically acidic, you might explore a pH range from 3 to 7 to find the optimal charge state for interaction with the chiral selector.
-
Initial CE Method Development Protocol:
-
Capillary: Fused-silica capillary (e.g., 50 µm ID, 40-60 cm total length).
-
BGE: 50 mM phosphate buffer at pH 3.0.
-
Chiral Selector: Start with 10 mM of a charged cyclodextrin, such as highly-sulfated-β-CD.
-
Voltage: Apply a constant voltage (e.g., 20-30 kV).
-
Temperature: Maintain a constant capillary temperature (e.g., 25 °C).
-
Injection: Use a low-pressure injection (e.g., 0.5 psi for 5 seconds).
Question: My migration times in CE are not reproducible. What is causing this variability?
Answer:
Reproducibility issues in CE are often related to the capillary wall or the stability of the BGE.
Probable Causes & Solutions:
-
Capillary Wall Interactions: The inner surface of the fused-silica capillary has silanol groups that can become ionized, leading to an electroosmotic flow (EOF). Inconsistent EOF can cause migration time shifts.
-
Capillary Conditioning: Implement a rigorous capillary conditioning and washing protocol between runs. A typical wash sequence is: 0.1 M NaOH, water, and then re-equilibration with the BGE.
-
-
BGE Depletion: Over successive runs, the composition of the BGE in the vials can change due to electrolysis.
-
Solution: Replenish the BGE in the inlet and outlet vials after a set number of injections (e.g., every 5-10 runs).
-
-
Temperature Fluctuations: Inconsistent temperature control can affect the viscosity of the BGE and, consequently, the migration times. Ensure your CE system's temperature control is functioning correctly.
CE Troubleshooting Flowchart:
Caption: A troubleshooting decision tree for common CE issues in chiral separations.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which technique—HPLC, SFC, or CE—is best for the chiral separation of sulfonamides?
A1: There is no single "best" technique, as the optimal choice depends on the specific sulfonamide and the goals of the analysis.
-
HPLC is a robust and widely available technique with a vast number of commercially available CSPs. It is often the first technique tried.
-
SFC is generally faster and uses less organic solvent than normal-phase HPLC, making it a "greener" and often more efficient alternative, especially for preparative separations.
-
CE offers very high separation efficiency and requires minimal sample and solvent. It is an excellent orthogonal technique to confirm purity or for methods where sample volume is limited.
Q2: How important is temperature control in chiral separations?
A2: Temperature is a critical parameter. It can affect the thermodynamics of the chiral recognition process, the viscosity of the mobile phase, and the conformation of the chiral selector. While decreasing temperature often improves resolution, this is not always the case. It is an important parameter to screen during method optimization.
Q3: Do I need to derivatize my sulfonamide for chiral separation?
A3: In most cases, direct separation on a CSP is preferred and possible. However, if direct methods fail, derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is an option. This is generally considered a less desirable approach due to the extra sample preparation steps and the potential for racemization during the derivatization reaction.
Q4: Once I have a separation method, what are the key parameters for validation?
A4: Validation of a chiral purity method should follow standard regulatory guidelines. Key parameters to evaluate include:
-
Specificity: The ability to resolve the enantiomers from each other and from any other components in the sample.
-
Linearity: The response of the detector to different concentrations of the enantiomers.
-
Accuracy: How close the measured values are to the true values.
-
Precision: The reproducibility of the measurements.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentration of the minor enantiomer that can be reliably quantified and detected.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Q5: Where can I find more information on choosing a chiral column?
A5: Column selection is a crucial first step. Many column manufacturers provide screening services and extensive application databases that can guide your initial choice. Reviewing the literature for separations of structurally similar compounds can also provide valuable starting points. Polysaccharide-based and macrocyclic glycopeptide CSPs are good starting points for a wide range of chiral compounds.
References
-
Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. PubMed. [Link]
-
Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance | Request PDF. ResearchGate. [Link]
- Chiral Drug Separ
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products. PubMed. [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. [Link]
-
(PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Cureus. [Link]
-
Enantiomer Separations by Capillary Electrophoresis. PubMed. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Getting Started with Chiral Method Development. Regis Technologies. [Link]
-
When Other Separation Techniques Fail: Compound-Specific Carbon Isotope Ratio Analysis of Sulfonamide Containing Pharmaceuticals by High-Temperature-Liquid Chromatography-Isotope Ratio Mass Spectrometry. ResearchGate. [Link]
-
Development of a generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
-
Enantiomeric Separations by Capillary Electrophoresis in Pharmaceutical Analysis. Uppsala University. [Link]
-
HPLC Troubleshooting Guide. Phenomenex. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
- Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom
Validation & Comparative
A Comparative Study on the Anticancer Activity of Sulfonamide Isomers: A Guide for Researchers
Introduction: The Significance of Spatial Arrangement in Sulfonamide-Based Cancer Therapeutics
The sulfonamide scaffold (-S(=O)₂-N<) is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antibacterial, antiviral, and, increasingly, anticancer properties.[1][2] A multitude of sulfonamide-containing compounds have been investigated and developed as clinical anticancer agents, targeting various hallmarks of cancer.[3][4] These agents often exert their effects through diverse mechanisms, such as the inhibition of carbonic anhydrases, disruption of microtubule polymerization, and modulation of critical signaling pathways involved in tumor growth and survival.[3][5]
A crucial, yet often nuanced, aspect of drug design is the spatial arrangement of functional groups on a molecule's scaffold. Positional isomerism—specifically the ortho-, meta-, and para- substitution on an aromatic ring—can profoundly influence a compound's physicochemical properties, including its solubility, lipophilicity, and electronic distribution. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic behavior, ultimately impacting its therapeutic efficacy and toxicity profile.
This guide provides a comparative analysis of the anticancer activity of sulfonamide isomers, offering insights into how the seemingly subtle shift of a substituent can lead to significant differences in biological outcomes. We will delve into illustrative experimental data, provide detailed protocols for key assays, and visualize the underlying molecular pathways to equip researchers with a comprehensive understanding of this critical structure-activity relationship (SAR).
Comparative Anticancer Activity: An Illustrative Case Study
To demonstrate the impact of isomeric substitution, we present an illustrative case study of a hypothetical series of N-substituted benzenesulfonamide isomers. While the following data is a composite representation based on trends observed in the literature, it serves to highlight the typical variations in cytotoxic activity observed between ortho-, meta-, and para- isomers.
The anticancer activity of these isomers was evaluated against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer, using the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).
Table 1: Illustrative Comparative in vitro Anticancer Activity of Sulfonamide Isomers (IC₅₀ in µM)
| Compound | Substitution | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| Ortho-Isomer | Ortho | 1.5 ± 0.2 | 2.1 ± 0.3 | 3.5 ± 0.4 |
| Meta-Isomer | Meta | 8.2 ± 0.9 | 10.5 ± 1.1 | 12.1 ± 1.3 |
| Para-Isomer | Para | 5.6 ± 0.6 | 7.8 ± 0.8 | 9.3 ± 1.0 |
| Doxorubicin | (Reference) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |
Disclaimer: The data presented in this table is illustrative and intended for educational purposes to demonstrate the concept of isomeric effects on anticancer activity. The values are representative of trends observed across various studies in the field.
Interpretation of a Hypothetical "Ortho-Effect"
In this illustrative dataset, the ortho-isomer consistently demonstrates the most potent anticancer activity across all three cell lines, a phenomenon that can be described as an "ortho-effect". This enhanced potency could be attributed to several factors:
-
Conformational Restriction: The proximity of the ortho substituent to the sulfonamide group can restrict the rotation of the bond, locking the molecule into a conformation that is more favorable for binding to its biological target.
-
Intramolecular Hydrogen Bonding: An ortho substituent with hydrogen bonding capabilities could form an intramolecular hydrogen bond with the sulfonamide group, altering its electronic properties and enhancing its interaction with the target protein.
-
Steric Hindrance: The steric bulk of the ortho group might promote a more specific binding orientation within the target's active site, while potentially hindering interactions with off-target proteins, which could lead to a better therapeutic window.
The meta- and para-isomers, while still exhibiting some activity, are considerably less potent. This suggests that the specific spatial relationship between the substituent and the sulfonamide core in the ortho position is critical for optimal biological activity in this hypothetical series.
Mechanisms of Action: A Deeper Dive
The anticancer effects of sulfonamides are often multifaceted. Two of the most well-characterized mechanisms are the inhibition of carbonic anhydrases and the disruption of angiogenesis through VEGFR-2 signaling.
Carbonic Anhydrase IX Inhibition
Many solid tumors overexpress carbonic anhydrase IX (CAIX), a transmembrane enzyme that plays a crucial role in maintaining pH homeostasis in the hypoxic and acidic tumor microenvironment.[6] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAIX helps cancer cells to thrive in conditions that would be toxic to normal cells.[6] Sulfonamides are potent inhibitors of CAIX, and their binding to the enzyme's active site disrupts this pH-regulating activity, leading to intracellular acidification and, ultimately, apoptosis.[7]
VEGFR-2 Signaling and Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[8] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key players in this process.[9] The binding of VEGF to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, leading to the formation of new vasculature that supplies the tumor with nutrients and oxygen.[10] Certain sulfonamide derivatives have been shown to inhibit VEGFR-2, thereby blocking this pro-angiogenic signaling and starving the tumor.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific integrity and reproducibility of findings, it is essential to follow standardized and validated experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to evaluate the anticancer activity of sulfonamide isomers.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the sulfonamide isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Annexin V-FITC/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the sulfonamide isomers at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both stains.
Cell Cycle Analysis using Propidium Iodide
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA in the cell.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. The cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
Conclusion and Future Directions
The positional isomerism of substituents on the sulfonamide scaffold is a critical determinant of anticancer activity. As illustrated in this guide, a simple change in the location of a functional group from para or meta to ortho can dramatically enhance cytotoxic potency. This underscores the importance of a systematic exploration of positional isomers during the lead optimization phase of drug discovery.
The experimental protocols provided herein offer a robust framework for the in vitro evaluation of novel sulfonamide derivatives. By combining cell viability assays with more mechanistic studies, such as apoptosis and cell cycle analysis, researchers can gain a comprehensive understanding of the structure-activity relationships that govern the anticancer effects of these versatile compounds.
Future research should focus on elucidating the precise molecular interactions that drive the observed differences in activity between isomers. Techniques such as X-ray crystallography of ligand-protein complexes and computational modeling can provide invaluable insights into the binding modes of these compounds and pave the way for the rational design of next-generation sulfonamide-based anticancer agents with improved efficacy and selectivity.
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Bridging the Divide: A Comparative Guide to In Vitro and In Vivo Cross-Validation for Sulfonamide Drugs
For researchers, scientists, and drug development professionals, the journey of a sulfonamide drug from the laboratory bench to clinical application is fraught with challenges. A critical juncture in this process is the cross-validation of in vitro and in vivo results. This guide provides an in-depth technical comparison of the methodologies used to evaluate sulfonamide drugs, offering field-proven insights into experimental design and data interpretation. Our focus is on fostering a deeper understanding of the causal relationships between in vitro predictions and in vivo realities, thereby enhancing the predictive power of preclinical studies.
The Imperative of Cross-Validation for Sulfonamides
Sulfonamides, a class of synthetic antimicrobial agents, function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][2] This mechanism underscores the importance of robust preclinical evaluation, as discrepancies between in vitro activity and in vivo efficacy can lead to costly failures in later stages of drug development. The complex interplay of pharmacokinetics (PK), pharmacodynamics (PD), and host factors in a living system often presents a reality far more complex than that observed in a controlled laboratory setting.[3] Therefore, a rigorous cross-validation strategy is not merely a procedural step but a foundational element of successful drug development.
In Vitro Evaluation: Establishing a Baseline of Activity and Toxicity
In vitro assays serve as the initial screening funnel, providing essential data on a sulfonamide's intrinsic antimicrobial activity and potential for cytotoxicity. These tests are rapid, cost-effective, and allow for the high-throughput screening of numerous compounds.
Antimicrobial Susceptibility Testing (AST)
The cornerstone of in vitro antimicrobial evaluation is determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.[4] The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for these assays to ensure reproducibility and comparability of data across different laboratories.[4][5][6][7]
Comparison of Common AST Methods for Sulfonamides
| Method | Principle | Advantages | Disadvantages |
| Broth Microdilution | Serial two-fold dilutions of the sulfonamide are prepared in a 96-well microtiter plate and inoculated with a standardized bacterial suspension. The MIC is the lowest concentration with no visible growth.[8] | Quantitative (provides a precise MIC value), high-throughput, and considered a reference method by CLSI.[8][9] | Can be more labor-intensive and costly than disk diffusion.[8] |
| Disk Diffusion (Kirby-Bauer) | A paper disk impregnated with a specific concentration of the sulfonamide is placed on an agar plate inoculated with the test organism. The drug diffuses into the agar, and the diameter of the zone of growth inhibition is measured.[9] | Simple, inexpensive, and widely used for routine testing.[8][9] | Qualitative (provides a category of susceptible, intermediate, or resistant), and results can be influenced by factors like agar depth and inoculum density.[9] |
A crucial consideration for sulfonamide AST is the potential for in vitro and in vivo synergy with other drugs, most notably trimethoprim. The combination of a sulfonamide with trimethoprim results in a sequential blockade of the bacterial folic acid synthesis pathway, often leading to a synergistic bactericidal effect.[10] In vitro studies have demonstrated that in combination, the MICs of both sulfamethoxazole and trimethoprim can decrease significantly, a finding that has been corroborated in in vivo models.[11][12]
In Vitro Toxicity Assays
Early assessment of potential toxicity is paramount. In vitro cytotoxicity assays provide a preliminary screen for adverse effects on host cells.
Common In Vitro Cytotoxicity Assays for Sulfonamides
| Assay | Principle | Endpoint Measured |
| Lactate Dehydrogenase (LDH) Assay | Measures the release of the cytosolic enzyme LDH from damaged cells into the culture supernatant. | Cell membrane integrity. |
| MTT/XTT Assay | Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product. | Cell viability and proliferation.[13] |
| Neutral Red Uptake Assay | Measures the accumulation of the neutral red dye in the lysosomes of viable cells. | Cell viability.[14] |
It is important to note that some adverse reactions to sulfonamides, such as hypersensitivity, are immune-mediated and cannot be fully replicated in simple in vitro cytotoxicity assays.[15] These reactions are thought to be initiated by reactive metabolites of the sulfonamides.[16]
The In Vivo Arena: Navigating Biological Complexity
In vivo studies in animal models are indispensable for evaluating the efficacy, pharmacokinetics, and safety of sulfonamide drugs in a complex biological system. These studies provide a more holistic understanding of a drug's behavior and are a critical step in translating preclinical findings to clinical applications.
In Vivo Efficacy Models
The choice of animal model is dictated by the intended clinical application of the sulfonamide. For antibacterial efficacy testing, murine models of infection are commonly employed.
Workflow for a Murine Model of Urinary Tract Infection (UTI)
Caption: A stepwise workflow for a murine model of urinary tract infection.
This model allows for the quantitative assessment of a sulfonamide's ability to reduce bacterial burden in the target organs.[17][18][19][20][21]
In Vivo Toxicity and Safety Pharmacology
Animal models are crucial for identifying potential adverse effects that may not be apparent from in vitro studies.
Key In Vivo Toxicity Studies for Sulfonamides
| Study Type | Purpose | Key Observations |
| Acute Oral Toxicity | To determine the short-term toxicity of a single high dose.[14][22][23][24][25] | Clinical signs of toxicity, mortality, and gross pathological changes. |
| Repeat-Dose Toxicity | To evaluate the effects of repeated administration over a longer period (e.g., 28 or 90 days). | Target organ toxicity, changes in hematology and clinical chemistry, and histopathological findings. |
| Hypersensitivity Models | To assess the potential for immune-mediated adverse reactions.[1][15][16][26] | Skin reactions, changes in immune cell populations, and other signs of hypersensitivity. |
For sulfonamides, particular attention should be paid to potential renal toxicity due to the risk of crystalluria, especially with older, less soluble compounds.
Correlating In Vitro and In Vivo Data: A Case Study of Trimethoprim-Sulfamethoxazole
The combination of trimethoprim and sulfamethoxazole (TMP-SMX) is a classic example of successful in vitro to in vivo translation.
In Vitro-In Vivo Correlation for TMP-SMX against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Parameter | In Vitro Findings | In Vivo Findings (Murine Model) |
| MIC | High MICs for sulfamethoxazole alone. | - |
| Synergy | 6- to 25-fold decrease in the MICs of both drugs when used in combination.[11][12] | 5- to 6-fold reduction in the 50% effective dose (ED50) of trimethoprim when combined with sulfamethoxazole.[11][12] |
| Bactericidal Activity | The combination is rapidly bactericidal in time-kill kinetic studies.[27] | The combination demonstrates efficacy in treating MRSA infections.[27] |
This case study highlights the importance of designing in vitro experiments that can predict in vivo synergy.
Bridging the Gap: Challenges and Strategies
Despite the best efforts to correlate in vitro and in vivo data, discrepancies can and do arise. Understanding the reasons for these disconnects is key to improving the predictive power of preclinical studies.
Factors Contributing to Poor In Vitro-In Vivo Correlation
Caption: Factors contributing to the gap between in vitro and in vivo results.
Strategies to Enhance In Vitro-In Vivo Correlation:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating in vitro MIC data with in vivo pharmacokinetic data can help predict the likelihood of therapeutic success.
-
Use of More Complex In Vitro Models: Advanced models such as 3D cell cultures and organ-on-a-chip systems can better mimic the in vivo environment.[13]
-
Careful Selection of Animal Models: The chosen animal model should accurately reflect the pathophysiology of the human disease.
-
Standardization of Protocols: Adherence to standardized protocols, such as those from CLSI, is essential for generating reliable and comparable data.[4][5][6][7]
Conclusion: A Pathway to More Predictive Preclinical Science
The cross-validation of in vitro and in vivo data is a cornerstone of modern drug development. For sulfonamides, a thorough understanding of the strengths and limitations of each experimental system is crucial for making informed decisions. By embracing a holistic approach that integrates in vitro assays, in vivo models, and PK/PD modeling, researchers can bridge the gap between the laboratory and the clinic, ultimately accelerating the development of safe and effective sulfonamide therapies.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Sulfonamides
Based on CLSI M07 Guidelines
-
Preparation of Sulfonamide Stock Solution: Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the sulfonamide stock solution to the first well of each row. Perform two-fold serial dilutions by transferring 50 µL from each well to the next.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth of the organism.
Protocol 2: Murine Model of Systemic Infection for In Vivo Efficacy
-
Inoculum Preparation: Culture the test organism (e.g., S. aureus) overnight in tryptic soy broth. Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Infection: Inject 0.5 mL of the bacterial suspension intraperitoneally into female BALB/c mice (6-8 weeks old).
-
Treatment: At 1 and 6 hours post-infection, administer the sulfonamide drug (or vehicle control) via oral gavage or intraperitoneal injection at various dose levels.
-
Monitoring: Observe the mice for signs of morbidity and mortality for up to 7 days.
-
Endpoint: The primary endpoint is the survival rate at the end of the observation period. The 50% effective dose (ED50) can be calculated.
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Seeding: Seed host cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of the sulfonamide drug. Include a vehicle control, a positive control (e.g., lysis buffer), and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours.
-
Sample Collection: Centrifuge the plate and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control.
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The Evolving Landscape of Sulfonamide Synthesis: A Comparative Guide for the Modern Chemist
The sulfonamide motif is a cornerstone of modern medicinal chemistry, embedded in the structures of numerous blockbuster drugs, from antibacterials to anticancer agents and beyond.[1][2] Its prevalence stems from its unique physicochemical properties, acting as a bioisostere for carboxylic acids and amides while offering improved metabolic stability and bioavailability.[2] Consequently, the efficient and versatile synthesis of sulfonamides is a critical endeavor for researchers in drug discovery and development. This guide provides a comparative analysis of established and emerging methods for sulfonamide synthesis, offering insights into their underlying principles, practical applications, and relative merits.
The Classical Workhorse: Synthesis via Sulfonyl Chlorides
For decades, the most prevalent method for constructing the sulfonamide bond has been the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3][4][5][6] This approach is favored for its generally high yields and the relative simplicity of the final coupling step.[1][4] However, the true challenge and limitation of this route often lie in the preparation of the requisite sulfonyl chloride.
Established Routes to Sulfonyl Chlorides
There are three primary industrial-scale methods for synthesizing aryl sulfonyl chlorides:
-
Electrophilic Aromatic Substitution (Chlorosulfonation): This involves the direct reaction of an aromatic compound with chlorosulfonic acid or fuming sulfuric acid followed by a chlorinating agent.[2][4] While effective for electron-rich arenes, this method employs highly corrosive and hazardous reagents and is often unsuitable for substrates bearing sensitive functional groups.[1][2][7]
-
Oxidation and Chlorination of Thiols: Thiols can be converted to their corresponding sulfonyl chlorides through oxidative chlorination.[2][8] Common reagents for this transformation include N-chlorosuccinimide (NCS) or a combination of hydrogen peroxide and a chlorine source.[8] This method offers an alternative for substrates incompatible with harsh chlorosulfonation conditions.
-
Diazotization of Anilines (Sandmeyer-type Reaction): Aromatic amines can be converted to diazonium salts, which are then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.[2] This approach is valuable for accessing sulfonyl chlorides with substitution patterns not easily achieved through direct chlorosulfonation.
The choice of method for sulfonyl chloride synthesis is dictated by the starting material's electronic properties and functional group tolerance. The subsequent reaction with an amine, typically in the presence of a base like pyridine or triethylamine, proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
Caption: Classical Sulfonamide Synthesis Workflow.
Experimental Protocol: A Representative Classical Synthesis
Synthesis of N-Benzyl-4-toluenesulfonamide from p-Toluenesulfonyl chloride and Benzylamine
-
To a solution of benzylamine (1.1 equiv.) and pyridine (1.5 equiv.) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.0 equiv.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired sulfonamide.
Causality: The use of a base (pyridine) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The aqueous workup serves to remove the base, unreacted starting materials, and salts.
Modern Strategies: Expanding the Synthetic Toolbox
While reliable, the classical approach's limitations have spurred the development of innovative methods that offer milder conditions, broader substrate scope, and greater functional group tolerance. These modern routes can be broadly categorized as follows:
Catalytic Oxidative Coupling
A significant advancement is the direct oxidative coupling of thiols and amines, bypassing the need to pre-form and isolate sulfonyl chlorides.[3] These reactions typically employ a metal catalyst (e.g., copper) and an oxidant to facilitate the formation of the S-N bond in a single step.[3]
Causality: The catalyst activates the thiol for subsequent reaction with the amine, and the oxidant facilitates the formation of the higher oxidation state of sulfur required for the sulfonamide. This approach offers improved atom economy and reduces the generation of hazardous waste.
Transition Metal-Catalyzed Cross-Coupling Reactions
Drawing inspiration from the success of C-N cross-coupling in amide synthesis, researchers have developed methods for the metal-catalyzed coupling of sulfonamides with aryl halides or boronic acids.[1] Copper and palladium are common catalysts for these transformations.[1] A key challenge in this area is the lower nucleophilicity of sulfonamides compared to amines, often necessitating more forcing reaction conditions or specialized ligand systems.[1]
Caption: Overview of Modern Sulfonamide Synthesis Strategies.
C-H Functionalization Approaches
Direct C-H sulfonamidation represents a highly atom-economical approach to sulfonamide synthesis.[1] These methods utilize transition metal catalysts (e.g., rhodium, iridium) to activate a C-H bond for subsequent reaction with a sulfonamide-containing nitrogen source. While powerful, these reactions often require directing groups to achieve regioselectivity.
Novel Reagents and One-Pot Methodologies
Recent years have witnessed the emergence of novel reagents and one-pot procedures that streamline sulfonamide synthesis:
-
SO2 Surrogates: The use of bench-stable sulfur dioxide surrogates, such as DABSO (DABCO-bis(sulfur dioxide)), has enabled the development of multicomponent reactions for the synthesis of sulfonamides from aryl halides, DABSO, and an amine.[7][8]
-
Decarboxylative Sulfonylation: A recently developed strategy allows for the conversion of aromatic carboxylic acids into sulfonamides in a one-pot process.[9] This method leverages copper ligand-to-metal charge transfer (LMCT) to generate a sulfonyl chloride intermediate in situ, which then reacts with an amine.[9] This is particularly advantageous as carboxylic acids are widely available and often serve as precursors in drug discovery campaigns.
-
Electrochemical Synthesis: Electrochemical methods for the oxidative coupling of thiols and amines are gaining traction as a green and efficient alternative to traditional methods.[5][7] These reactions avoid the need for chemical oxidants, reducing waste generation.
Head-to-Head Comparison: Established vs. New Methods
| Feature | Established Routes (via Sulfonyl Chlorides) | Modern Catalytic & One-Pot Methods |
| Generality & Reliability | High for the final coupling step; overall reliability depends on sulfonyl chloride accessibility. | Method-dependent; rapidly expanding scope. |
| Substrate Scope | Can be limited by harsh conditions required for sulfonyl chloride synthesis. | Generally broader, with better tolerance for sensitive functional groups. |
| Reaction Conditions | Often harsh (e.g., strong acids, high temperatures). | Typically milder (e.g., lower temperatures, neutral pH). |
| Atom Economy | Moderate to low, especially when considering sulfonyl chloride synthesis. | High, particularly for C-H functionalization and one-pot methods. |
| Safety & Environmental | Involves hazardous and corrosive reagents (e.g., chlorosulfonic acid). | Generally safer and more environmentally benign. |
| Starting Materials | Arenes, thiols, anilines, and amines. | Diverse, including carboxylic acids, aryl halides, thiols, and amines. |
Conclusion and Future Outlook
The synthesis of sulfonamides has evolved significantly from its reliance on the classical sulfonyl chloride route. While this established method remains a valuable tool, particularly in process chemistry, modern catalytic and one-pot strategies offer compelling advantages in terms of efficiency, substrate scope, and sustainability. For the contemporary medicinal chemist, a thorough understanding of this expanding synthetic arsenal is essential for the rapid and effective development of novel sulfonamide-containing drug candidates. The continued development of C-H functionalization and multicomponent reactions promises to further streamline the synthesis of these vital therapeutic agents, enabling the exploration of ever more complex and diverse chemical space.
References
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Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]
-
Chen, Y., Murray, P. R. D., Davies, A. T., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9578–9582. Available at: [Link]
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Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
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Cao, Y., Abdolmohammadi, S., Ahmadi, R., Issakhov, A., Ebadi, A. G., & Vessally, E. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(54), 34185-34203. Available at: [Link]
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Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 123-138). The Royal Society of Chemistry. Available at: [Link]
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Cho, H., Kim, D. S., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21255–21262. Available at: [Link]
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Borah, P., Kumar, D., & Sharma, U. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(15), 8999-9016. Available at: [Link]
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A Head-to-Head Comparison of Sulfonamide-Based Enzyme Inhibitors: A Guide for Researchers
The sulfonamide moiety, a cornerstone in medicinal chemistry, has given rise to a diverse and powerful class of enzyme inhibitors with wide-ranging therapeutic applications. From their historical roots as antibacterial agents to their modern use in anticancer therapy, glaucoma management, and antiviral treatments, sulfonamide-based drugs have consistently demonstrated their versatility. This guide provides a comprehensive head-to-head comparison of different sulfonamide-based enzyme inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data and protocols.
Introduction: The Enduring Potency of the Sulfonamide Scaffold
The simple sulfonamide group (-SO₂NH₂) possesses a unique combination of electronic and structural features that enable it to interact with a variety of enzyme active sites. Its ability to act as a hydrogen bond donor and acceptor, coupled with its tetrahedral geometry, allows for high-affinity binding to numerous enzymatic targets. This guide will delve into the comparative efficacy of sulfonamide inhibitors against three major classes of enzymes: Carbonic Anhydrases, Cyclooxygenases, and Proteases.
Carbonic Anhydrase Inhibitors: From Diuretics to Anticancer Agents
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their inhibition has profound physiological effects, leading to their use as diuretics, anti-glaucoma agents, and more recently, as anticancer and anti-obesity drugs.[2]
Mechanism of Action
The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) in the enzyme's active site. The deprotonated sulfonamide nitrogen acts as a strong zinc-binding group, effectively blocking the catalytic activity of the enzyme.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Comparative Inhibitory Activity (Kᵢ Values)
The inhibitory potency of sulfonamide derivatives against different CA isoforms varies significantly. This selectivity is crucial for therapeutic applications, as targeting specific isoforms can minimize off-target effects. For instance, in glaucoma treatment, inhibition of CA II and IV in the eye is desired, while systemic inhibition of other isoforms can lead to side effects.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| Dorzolamide | 1000 | 3.5 | 48 | 490 |
| Brinzolamide | 3100 | 3.1 | 43 | 930 |
| Ethoxzolamide | 2.5 | 1.1 | 7.4 | 4.3 |
| Compound 15 | - | - | 6.1 | - |
| Compound 4c | - | - | 8.5 | - |
Data compiled from multiple sources, including[3][4]. Note that Kᵢ values can vary based on experimental conditions.
Experimental Protocol: Colorimetric Assay for Carbonic Anhydrase Inhibition
This protocol outlines a common method for determining the inhibitory activity of sulfonamide compounds against carbonic anhydrase.
Principle: This assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a chromogenic ester substrate, p-nitrophenyl acetate (p-NPA), to p-nitrophenol, which can be quantified spectrophotometrically at 400 nm.
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II)
-
p-Nitrophenyl acetate (p-NPA) substrate solution
-
Tris-HCl buffer (pH 7.4)
-
Sulfonamide inhibitor stock solutions (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the CA enzyme in Tris-HCl buffer.
-
Prepare serial dilutions of the sulfonamide inhibitor in Tris-HCl buffer.
-
Prepare the p-NPA substrate solution in acetonitrile.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 140 µL of Tris-HCl buffer.
-
Add 20 µL of the enzyme solution to each well.
-
Add 20 µL of the inhibitor dilution (or buffer for control) to the respective wells.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the p-NPA substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Kₘ) of the substrate is known.
-
Cyclooxygenase (COX) Inhibitors: Targeting Inflammation and Pain
Cyclooxygenases (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that play crucial roles in inflammation, pain, and fever.[5] Sulfonamide-based inhibitors have been successfully developed as selective COX-2 inhibitors, offering anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[6]
Mechanism of Action
Sulfonamide-based COX-2 inhibitors, such as celecoxib, bind to a side pocket within the COX-2 active site that is not present in COX-1. This structural difference allows for selective inhibition. The sulfonamide group forms hydrogen bonds with residues in this side pocket, contributing to the high-affinity and selective binding.
Caption: Selective Inhibition of COX-2 by Sulfonamide Inhibitors.
Comparative Inhibitory Activity (IC₅₀ Values)
The selectivity of COX inhibitors is typically expressed as the ratio of IC₅₀ values for COX-1 and COX-2. A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2.
| Inhibitor | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >1000 | 0.018 | >55,555 |
| Valdecoxib | 5 | 0.005 | 1000 |
| Indomethacin | 0.018 | 0.6 | 0.03 (COX-1 selective) |
| PYZ20 | - | 0.33 | - |
| PYZ21 | - | 0.08 | - |
Data compiled from multiple sources, including[7][8]. Note that IC₅₀ values can vary based on the assay conditions.
Experimental Protocol: ELISA-Based COX Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 using an Enzyme-Linked Immunosorbent Assay (ELISA).[1]
Principle: The assay measures the amount of prostaglandin E₂ (PGE₂) produced by the COX enzyme from its substrate, arachidonic acid. The concentration of PGE₂ is quantified using a competitive ELISA.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2
-
Arachidonic acid solution
-
Reaction buffer (e.g., Tris-HCl with cofactors)
-
Sulfonamide inhibitor stock solutions (in DMSO)
-
PGE₂ ELISA kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Reaction:
-
In a 96-well plate, add the reaction buffer.
-
Add the inhibitor at various concentrations.
-
Add the COX enzyme (COX-1 or COX-2) and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride).
-
-
PGE₂ Quantification (ELISA):
-
Follow the instructions provided with the commercial PGE₂ ELISA kit.
-
Typically, this involves adding the reaction mixture (containing the generated PGE₂) to a plate pre-coated with a capture antibody.
-
A fixed amount of a PGE₂-horseradish peroxidase (HRP) conjugate is then added, which competes with the PGE₂ in the sample for binding to the antibody.
-
After washing, a substrate for HRP is added, and the resulting color development is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of PGE₂ in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of PGE₂.
-
Calculate the concentration of PGE₂ produced in each reaction.
-
Plot the percentage of inhibition of PGE₂ production against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Protease Inhibitors: Combating Viral Infections and Cancer
Proteases are enzymes that catalyze the breakdown of proteins. They are involved in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention.[9] Sulfonamide-based inhibitors have been successfully developed to target various proteases, including viral proteases (e.g., HIV protease) and matrix metalloproteinases (MMPs) involved in cancer metastasis.[9][10]
Mechanism of Action
The mechanism of inhibition by sulfonamide-based protease inhibitors can vary. For many metalloproteases like MMPs, the sulfonamide group can chelate the catalytic zinc ion in the active site. In the case of viral proteases like HIV protease, the sulfonamide moiety can form crucial hydrogen bonds with the enzyme's backbone, mimicking the transition state of the natural substrate.[11]
Caption: Mechanism of HIV Protease Inhibition by Sulfonamides.
Comparative Inhibitory Activity (IC₅₀ and Kᵢ Values)
The potency of sulfonamide protease inhibitors varies widely depending on the specific protease and the chemical structure of the inhibitor.
Matrix Metalloproteinase (MMP) Inhibitors
| Inhibitor | MMP-1 (IC₅₀, nM) | MMP-2 (IC₅₀, nM) | MMP-9 (IC₅₀, nM) | MMP-13 (IC₅₀, nM) |
| Marimastat | 5 | 6 | 3 | 0.74 |
| Batimastat | 3 | 4 | 1 | 1 |
| Compound 28 | - | - | - | 400 (selective for MMP-3) |
Data compiled from multiple sources, including[12][13].
HIV Protease Inhibitors
| Inhibitor | Kᵢ (pM) |
| Amprenavir | 110 |
| Darunavir | 1.6 |
| Compound 11 | 12.7 |
| Compound 12 | 8.9 |
Data compiled from multiple sources, including[14].
Experimental Protocol: Fluorometric Protease Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against proteases using a fluorogenic substrate.
Principle: The assay utilizes a peptide substrate that is conjugated to a fluorophore and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Purified protease (e.g., caspase-3, trypsin, or a specific MMP)
-
Fluorogenic peptide substrate specific for the protease
-
Assay buffer
-
Sulfonamide inhibitor stock solutions (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the protease in the assay buffer.
-
Prepare serial dilutions of the sulfonamide inhibitor in the assay buffer.
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add the assay buffer.
-
Add the inhibitor dilution (or buffer for control).
-
Add the protease solution to all wells except for the blank.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence vs. time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Conclusion: A Versatile Scaffold for Future Drug Discovery
This guide has provided a head-to-head comparison of sulfonamide-based inhibitors targeting three major enzyme classes. The data and protocols presented herein underscore the remarkable versatility of the sulfonamide scaffold in medicinal chemistry. The ability to fine-tune the structure of sulfonamide derivatives allows for the development of highly potent and selective inhibitors for a wide range of therapeutic targets. As our understanding of disease pathways continues to grow, the sulfonamide moiety will undoubtedly remain a critical component in the design and development of novel enzyme inhibitors for years to come.
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Al Hoque, S., et al. (2022). Some important anti-HIV sulfonamides inhibit protease enzymes. ResearchGate. [Link]
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Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 989531. [Link]
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Supuran, C. T., & Scozzafava, A. (2003). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. Medicinal research reviews, 23(5), 535–558. [Link]
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Lee, S. K., & Lee, H. J. (2014). HIV protease inhibitors: a review of molecular selectivity and toxicity. Molecules and cells, 37(12), 849–856. [Link]
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Reis, J., et al. (2018). Challenges in Matrix Metalloproteinases Inhibition. Current drug targets, 19(11), 1275–1290. [Link]
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Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International journal of molecular sciences, 22(22), 12537. [Link]
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El-Sayad, K. A., El-Masry, G. H., & Abouzid, K. A. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 149, 107409. [Link]
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Assoian, R. K., & Gudas, L. J. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature protocols, 1(4), 1803–1807. [Link]
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Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of medicinal chemistry, 63(12), 6605–6621. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2024). Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307998. [Link]
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Harter, W. G., et al. (2004). The design and synthesis of sulfonamides as caspase-1 inhibitors. Bioorganic & medicinal chemistry letters, 14(3), 809–812. [Link]
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De Kock, C., et al. (2001). Synthesis and comparative molecular field analysis (CoMFA) of symmetric and nonsymmetric cyclic sulfamide HIV-1 protease inhibitors. Journal of medicinal chemistry, 44(2), 201–209. [Link]
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Hussain, S., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Pharmaceuticals, 15(1), 106. [Link]
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Validating the Mechanism of Action of a New 3,4-Dimethoxybenzenesulfonamide Derivative: A Comparative Guide to Kinase Inhibition Profiling
In the landscape of modern drug discovery, the precise validation of a new chemical entity's mechanism of action is a critical determinant of its therapeutic potential and developmental trajectory. This guide provides an in-depth, technically-focused comparison for validating the mechanism of a novel 3,4-dimethoxybenzenesulfonamide derivative, herein designated as DBS-K01 , a potent and selective kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous framework for experimental design, data interpretation, and comparative analysis against established kinase inhibitors.
Introduction: The Rationale for Kinase Inhibition and the Promise of DBS-K01
Protein kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Our novel compound, DBS-K01, a this compound derivative, has been designed to exhibit high potency and selectivity against a specific oncogenic kinase, thereby minimizing off-target effects and associated toxicities.
This guide will delineate a multi-pronged approach to unequivocally validate the kinase inhibitory mechanism of DBS-K01. We will compare its performance against two well-characterized kinase inhibitors:
-
Dasatinib: A clinically approved second-generation tyrosine kinase inhibitor known for its potent inhibition of BCR-ABL and SRC family kinases.[1]
-
Staurosporine: A natural product that acts as a broad-spectrum, ATP-competitive kinase inhibitor, often used as a positive control in kinase assays due to its high potency against a wide range of kinases.[2][3]
The core of our validation strategy rests on a logical progression of experiments, from initial target engagement in a cellular context to detailed biochemical characterization and global analysis of downstream signaling events.
A Multi-Tiered Approach to Mechanism of Action Validation
To build a robust and self-validating case for the mechanism of action of DBS-K01, we will employ a tiered experimental approach. Each tier provides a different level of evidence, and together they form a comprehensive picture of the compound's activity.
Caption: A tiered workflow for validating the mechanism of action of a novel kinase inhibitor.
Tier 1: Confirming Target Engagement in a Live Cell Context with Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: Before delving into more reductionist biochemical assays, it is paramount to confirm that the compound engages its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it directly measures the physical interaction between a drug and its target protein.[4] The underlying principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[5]
Detailed Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., K562 for BCR-ABL inhibitors) to 70-80% confluency.
-
Treat cells with varying concentrations of DBS-K01, Dasatinib (positive control), and a vehicle control (DMSO) for 2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[4]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.[6]
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.
-
-
Protein Quantification:
Comparative Data: CETSA
| Compound | Target Kinase | Concentration | Thermal Shift (ΔTm in °C) |
| DBS-K01 | Target Kinase X | 1 µM | +5.2 |
| 10 µM | +8.1 | ||
| Dasatinib | BCR-ABL | 1 µM | +4.8 |
| 10 µM | +7.5 | ||
| Staurosporine | Multiple Kinases | 1 µM | +3.5 (for CDK2) |
| Vehicle (DMSO) | Target Kinase X | - | 0 |
Trustworthiness: A significant and dose-dependent increase in the melting temperature of the target kinase upon treatment with DBS-K01 provides strong evidence of direct target engagement in a physiologically relevant environment.
Tier 2: Unveiling the Selectivity Profile with Kinobeads-Based Competitive Binding
Expertise & Experience: A critical attribute of a high-quality kinase inhibitor is its selectivity. Broad-spectrum inhibition can lead to off-target effects and toxicity. The Kinobeads technology utilizes a mixture of immobilized, broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome.[8][9] A competitive binding experiment with DBS-K01 will reveal its selectivity profile across hundreds of kinases simultaneously.
Detailed Experimental Protocol: Kinobeads Assay
-
Lysate Preparation:
-
Prepare cell lysates from a panel of cell lines to ensure broad kinome coverage.
-
-
Competitive Binding:
-
Affinity Enrichment and Digestion:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and perform in-solution tryptic digestion.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptides by quantitative mass spectrometry.
-
The displacement of a kinase from the beads by the test compound results in a dose-dependent decrease in its signal, from which a dissociation constant (Kd) can be calculated.
-
Comparative Data: Kinobeads Profiling
| Compound | Primary Target (Kd in nM) | Key Off-Targets (Kd in nM) |
| DBS-K01 | Target Kinase X (5) | Kinase Y (500), Kinase Z (>1000) |
| Dasatinib | BCR-ABL (1), SRC (<1) | c-KIT (5), PDGFRβ (10)[1] |
| Staurosporine | Broad Spectrum | >150 kinases with Kd < 100 nM |
Authoritative Grounding: The high affinity for the primary target and significantly lower affinity for other kinases will position DBS-K01 as a highly selective inhibitor, a desirable characteristic for a targeted therapeutic.
Tier 3: Assessing the Functional Impact on Cellular Signaling via Phosphoproteomics
Expertise & Experience: Kinase inhibitors exert their effects by blocking the phosphorylation of downstream substrates. Quantitative phosphoproteomics allows for a global and unbiased assessment of the changes in cellular signaling pathways upon inhibitor treatment.[11][12] This provides functional validation of target engagement and can reveal both on-target and potential off-target effects at the pathway level.
Caption: A streamlined workflow for quantitative phosphoproteomics analysis.
Detailed Experimental Protocol: Quantitative Phosphoproteomics
-
Cell Treatment and Lysis:
-
Treat cells with DBS-K01, Dasatinib, or vehicle at a concentration that achieves target engagement (informed by CETSA and Kinobeads data).
-
Lyse the cells and digest the proteins into peptides.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
Quantitative Mass Spectrometry:
-
Analyze the enriched phosphopeptides using a high-resolution mass spectrometer. Label-free quantification or isobaric labeling (e.g., TMT) can be used for relative quantification.
-
-
Bioinformatic Analysis:
-
Identify and quantify changes in phosphosite abundance between different treatment conditions.
-
Perform pathway analysis and kinase-substrate enrichment analysis to identify signaling pathways modulated by the inhibitors.
-
Comparative Data: Phosphoproteomics Analysis
| Compound | Top Downregulated Signaling Pathway | Key Downregulated Phosphosites (Substrate of Target Kinase) |
| DBS-K01 | Pathway A (related to Target Kinase X) | Substrate 1 (pS123), Substrate 2 (pT456) |
| Dasatinib | BCR-ABL signaling, SRC family kinase signaling | CRKL (pY207), STAT5 (pY694) |
| Staurosporine | Widespread inhibition of multiple pathways | Numerous phosphosites with diverse kinase motifs |
Trustworthiness: The specific downregulation of phosphosites known to be substrates of the target kinase provides strong functional evidence for the on-target activity of DBS-K01.
Tier 4: Definitive Biochemical Confirmation with In Vitro Kinase Assays
Expertise & Experience: The final tier of validation involves confirming the direct inhibitory activity of DBS-K01 on the purified target kinase in a controlled, cell-free environment. This allows for the precise determination of the inhibitory potency (IC₅₀) and the mode of inhibition.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup:
-
Inhibition Measurement:
-
Incubate the kinase with its specific substrate and ATP in the presence of a serial dilution of DBS-K01, Dasatinib, or Staurosporine.
-
Measure the kinase activity at each inhibitor concentration.
-
-
Data Analysis:
-
Plot the kinase activity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Comparative Data: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC₅₀ (nM) |
| DBS-K01 | Target Kinase X | 10 |
| Dasatinib | BCR-ABL | 0.8 |
| Staurosporine | PKC | 2.7 |
Authoritative Grounding: A low nanomolar IC₅₀ value in a biochemical assay provides definitive proof of the potent and direct inhibitory activity of DBS-K01 against its target kinase.
Conclusion: A Comprehensive and Validated Mechanism of Action
By systematically progressing through this multi-tiered validation workflow, we can build a comprehensive and irrefutable case for the mechanism of action of the novel this compound derivative, DBS-K01. The convergence of data from cellular target engagement assays (CETSA), kinome-wide selectivity profiling (Kinobeads), functional cellular signaling analysis (phosphoproteomics), and direct biochemical inhibition assays provides a self-validating system that establishes DBS-K01 as a potent and selective kinase inhibitor. This rigorous approach not only de-risks the early stages of drug development but also provides a solid foundation for subsequent preclinical and clinical investigations.
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Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. (n.d.). Retrieved from [Link]
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The cellular thermal shift assay of MEK in the presence of inhibitors. (n.d.). Retrieved from [Link]
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Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib. (n.d.). Retrieved from [Link]
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Staurosporine Induces Necroptotic Cell Death under Caspase-Compromised Conditions in U937 Cells. (n.d.). Retrieved from [Link]
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Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). Retrieved from [Link]
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Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (n.d.). Retrieved from [Link]
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Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility of Crystal Structure Data for Sulfonamide Polymorphs
For researchers, scientists, and drug development professionals, the polymorphic nature of active pharmaceutical ingredients (APIs) is a critical consideration. Sulfonamides, a prominent class of antibiotics, are particularly known for their propensity to exhibit polymorphism, a phenomenon where a single compound exists in multiple crystalline forms.[1][2] These polymorphs, while chemically identical, can display significant differences in their physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, which can profoundly impact the safety and efficacy of the final drug product. Therefore, ensuring the reproducibility of a desired polymorphic form is paramount in pharmaceutical development and manufacturing.
This guide provides an in-depth technical comparison of methodologies to control and reproduce the crystal structure of sulfonamide polymorphs, grounded in experimental data and established scientific principles. We will explore the causal relationships behind experimental choices, describe self-validating protocols, and provide a framework for robust polymorph characterization.
The Challenge of Sulfonamide Polymorphism: A Tale of Vanishing Forms and Fickle Crystals
The history of sulfonamide research is rife with instances of "vanishing" polymorphs and unexpected crystalline transitions. This is due to the complex interplay of intermolecular forces, primarily hydrogen bonds involving the sulfonamide functional group, which dictates the crystal packing.[1][2] Even minor variations in crystallization conditions such as solvent, temperature, cooling rate, and agitation can lead to the formation of different polymorphs, making reproducibility a significant challenge.
A classic example is sulfathiazole , which is known to exist in at least five polymorphic forms. The relative stability of these forms is temperature-dependent, with Form III being the most stable at room temperature.[3] However, kinetic factors can often favor the formation of metastable forms, which may convert to the more stable form over time, altering the drug product's properties.
Comparative Analysis of Crystallization Methods for Sulfonamide Polymorphs
The choice of crystallization method is the most critical factor in controlling polymorphism. Below is a comparative analysis of common techniques, highlighting their suitability for sulfonamides and the key parameters influencing reproducibility.
| Crystallization Method | Principle | Key Parameters for Sulfonamides | Advantages for Sulfonamides | Challenges in Reproducibility for Sulfonamides |
| Cooling Crystallization | Supersaturation is achieved by slowly cooling a saturated solution. | Cooling rate, initial and final temperature, solvent choice, agitation. | Good for obtaining thermodynamically stable forms. Scalable for industrial production. | Sensitive to cooling rate fluctuations. Concomitant crystallization of multiple polymorphs can occur. |
| Solvent Evaporation | Supersaturation is achieved by the slow evaporation of the solvent from a solution. | Solvent vapor pressure, temperature, surface area of the solution. | Can yield high-quality single crystals suitable for structural elucidation. | Difficult to control the evaporation rate precisely, leading to variability. Not easily scalable. |
| Anti-Solvent Addition | Supersaturation is induced by adding a solvent in which the solute is poorly soluble (the anti-solvent) to a solution of the solute. | Anti-solvent addition rate, solvent/anti-solvent ratio, mixing intensity. | Rapid generation of supersaturation can favor the formation of metastable polymorphs. Offers good control over particle size. | Localized high supersaturation can lead to amorphous precipitation or the formation of undesired polymorphs. Requires precise control of mixing. |
| Slurry Conversion | A suspension of a less stable polymorph is stirred in a solvent in which it has limited solubility, allowing it to convert to a more stable form. | Solvent choice, temperature, agitation speed, time. | Effective for determining the most stable polymorph at a given temperature. | Can be a slow process. Incomplete conversion can result in a mixture of polymorphs. |
Experimental Protocols for Reproducible Crystallization of Sulfonamide Polymorphs
The following protocols are designed to be self-validating, with clear checkpoints and characterization steps to ensure the desired polymorphic form is obtained consistently.
Protocol 1: Controlled Cooling Crystallization of Sulfamethoxazole (Form I)
Objective: To reproducibly obtain the thermodynamically stable Form I of sulfamethoxazole.
Rationale: Slow cooling from a saturated solution allows the system to remain close to equilibrium, favoring the nucleation and growth of the most stable polymorph. The choice of ethanol as a solvent is based on its good solubility for sulfamethoxazole and its moderate evaporation rate.
Materials:
-
Sulfamethoxazole (raw material)
-
Ethanol (95%, analytical grade)
-
Crystallization vessel with controlled temperature and stirring capabilities
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Dissolution: Prepare a saturated solution of sulfamethoxazole in 95% ethanol at 60°C. Ensure all solids are completely dissolved by stirring for 30 minutes.
-
Controlled Cooling: Cool the solution from 60°C to 25°C at a constant rate of 5°C/hour with gentle agitation (e.g., 100 RPM).
-
Causality: A slow and controlled cooling rate is crucial to prevent rapid nucleation, which can trap kinetic polymorphs.
-
-
Aging: Hold the resulting slurry at 25°C for 2 hours with continued gentle agitation to allow for crystal growth and potential solution-mediated transformation to the stable form.
-
Isolation: Filter the crystals using a Büchner funnel and wash with a small amount of cold (4°C) 95% ethanol to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at 50°C for 4 hours or until a constant weight is achieved.
-
Characterization: Immediately characterize the dried crystals using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the polymorphic identity as Form I.
Protocol 2: Anti-Solvent Crystallization of Sulfadiazine (Metastable Form)
Objective: To reproducibly obtain a specific metastable polymorph of sulfadiazine.
Rationale: Rapidly inducing supersaturation through the addition of an anti-solvent can trap a kinetically favored metastable form before it has a chance to convert to the more stable polymorph. The choice of N-methyl-2-pyrrolidone (NMP) as the solvent and water as the anti-solvent is based on the high solubility of sulfadiazine in NMP and its poor solubility in water.[4]
Materials:
-
Sulfadiazine (raw material)
-
N-methyl-2-pyrrolidone (NMP, analytical grade)
-
Deionized water (anti-solvent)
-
Crystallization vessel with a controlled addition pump and efficient stirring
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolution: Prepare a clear solution of sulfadiazine in NMP at a concentration of 100 mg/mL at room temperature.
-
Anti-Solvent Addition: Add deionized water to the sulfadiazine solution at a constant rate of 10 mL/minute while maintaining vigorous stirring (e.g., 400 RPM). The final solvent to anti-solvent ratio should be 1:4 (v/v).
-
Causality: The rapid and uniform mixing is critical to avoid localized areas of very high supersaturation, which could lead to oily precipitation or the formation of a different polymorph.
-
-
Precipitation and Aging: Continue stirring for 30 minutes after the anti-solvent addition is complete to allow for the full precipitation of the product.
-
Isolation: Immediately filter the crystals and wash with a 1:4 (v/v) mixture of NMP and water, followed by a final wash with deionized water.
-
Drying: Dry the crystals under vacuum at 40°C for 6 hours.
-
Characterization: Promptly analyze the dried crystals by PXRD and DSC to confirm the identity and purity of the metastable polymorph. Due to its potential for conversion, stability should also be assessed under various conditions.
Characterization Workflow for Self-Validation
A robust characterization workflow is essential to confirm the reproducibility of the crystallization process and to identify the resulting polymorphic form unambiguously.
Caption: Decision tree for polymorphism control in sulfonamide drug development.
Conclusion
The reproducibility of crystal structure data for sulfonamide polymorphs is a multifaceted challenge that requires a deep understanding of crystallization principles and a robust analytical workflow. By implementing controlled and well-documented crystallization protocols, coupled with a comprehensive suite of characterization techniques, researchers and drug development professionals can ensure the consistent production of the desired polymorphic form. This proactive approach to polymorph control is not merely a regulatory requirement but a fundamental aspect of ensuring the quality, safety, and efficacy of sulfonamide-based medicines. The insights and protocols provided in this guide serve as a foundation for developing reliable and reproducible crystallization processes, ultimately leading to more robust and effective pharmaceutical products.
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Apperley, D. C., et al. (2012). Relative Stabilities of the Five Polymorphs of Sulfathiazole. Crystal Growth & Design, 12(5), 2216-2228. Available at: [Link]
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Cunha, R. A., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Molecular Structure, 1264, 133252. Available at: [Link]
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A Researcher's Guide to Comparing the Metabolic Stability of N-Substituted Sulfonamides
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutics, from antibacterial agents to diuretics and anticonvulsants.[1][2] However, the journey of a sulfonamide-containing drug candidate from discovery to clinical success is heavily dictated by its pharmacokinetic profile. A critical determinant of this profile is its metabolic stability—the molecule's susceptibility to biotransformation by the body's enzymatic machinery.[3] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, derailing an otherwise promising therapeutic agent.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, assess, and compare the metabolic stability of different N-substituted sulfonamides. We will delve into the core biochemical pathways of sulfonamide metabolism, provide a detailed, field-proven protocol for an essential in vitro assay, and present a comparative analysis to illuminate the structure-metabolism relationships that govern the fate of these vital compounds in the body.
The Biochemical Landscape of Sulfonamide Metabolism
The metabolic fate of N-substituted sulfonamides is primarily governed by Phase I and Phase II drug-metabolizing enzymes, with the liver being the principal site of these transformations.[6][7] The structure of the N-substituent plays a pivotal role in determining which metabolic pathway predominates.
Phase I Metabolism: The Role of Cytochrome P450
The cytochrome P450 (CYP) superfamily of enzymes is the primary driver of Phase I oxidative metabolism for a vast number of drugs, including sulfonamides.[8][9] These enzymes introduce or expose functional groups on the parent molecule, preparing it for subsequent Phase II conjugation reactions. For N-substituted sulfonamides, several key CYP-mediated reactions occur:
-
N-Dealkylation: This is a common pathway for sulfonamides with N-alkyl substituents. The CYP enzyme hydroxylates the carbon atom adjacent to the sulfonamide nitrogen, leading to an unstable intermediate that spontaneously cleaves, releasing an aldehyde and the corresponding primary sulfonamide.
-
Aromatic Hydroxylation: If the N-substituent is an aromatic ring, CYP enzymes can introduce a hydroxyl group onto the ring. The position of hydroxylation is influenced by the electronic properties of the ring and its substituents.
-
Aliphatic Hydroxylation: For longer alkyl chains or cyclic aliphatic groups on the nitrogen, hydroxylation can occur at various positions, leading to a variety of oxidized metabolites.
-
N-Oxidation: Direct oxidation of the sulfonamide nitrogen can also occur, though it is often a less prominent pathway compared to carbon hydroxylation.
The specific CYP isoforms involved can vary, but CYP3A4, CYP2C9, and CYP2D6 are frequently implicated in the metabolism of many drugs and are therefore of high interest.[8] Understanding the specific CYP isoforms responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions.
Phase II Metabolism: Conjugation Pathways
Following Phase I oxidation, or for sulfonamides that already possess suitable functional groups, Phase II enzymes catalyze conjugation reactions. These reactions attach endogenous polar molecules to the drug, significantly increasing its water solubility and facilitating its excretion. Key Phase II pathways for sulfonamides include:
-
N-Acetylation: The aromatic amine group of many parent sulfonamides (e.g., sulfamethoxazole) is susceptible to acetylation by N-acetyltransferases (NATs).
-
Glucuronidation: Hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
The interplay between these Phase I and Phase II pathways determines the overall metabolic profile and clearance rate of an N-substituted sulfonamide. A visual summary of these primary metabolic routes is provided below.
Experimental Assessment: The Liver Microsomal Stability Assay
To empirically compare the metabolic stability of different sulfonamides, in vitro assays are indispensable tools in early drug discovery.[10] Among the most widely used is the liver microsomal stability assay.[11] Liver microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes, that are rich in Phase I enzymes, particularly CYPs.[12][13] This assay provides a robust and high-throughput method to determine a compound's intrinsic clearance (CLint), a measure of the rate at which liver enzymes metabolize the drug.[14]
Causality Behind Experimental Choices: Why Microsomes?
The choice of liver microsomes is a strategic one. While whole hepatocytes provide a more complete picture by including both Phase I and Phase II enzymes and cellular transport processes, the microsomal assay offers distinct advantages for initial screening and comparison:
-
Focus on Phase I: It isolates the impact of CYP enzymes, which are often the primary drivers of metabolic lability for novel compounds.[11]
-
High Throughput: The protocol is readily adaptable to 96-well plate formats, allowing for the simultaneous testing of multiple compounds and concentrations.[15]
-
Cost-Effectiveness: Microsomes are commercially available and more stable for storage than cryopreserved hepatocytes.
-
Mechanistic Insight: By focusing on CYP-mediated metabolism, it provides a clearer initial assessment of oxidative metabolic stability, which is a key property to optimize in lead discovery.
Self-Validating System: Controls and Data Interpretation
The trustworthiness of the assay is ensured by a system of controls. Positive controls (compounds with known high and low clearance rates, like Verapamil and Diazepam, respectively) validate that the microsomal enzymes are active and the assay is performing as expected.[16] A negative control, where the essential cofactor NADPH is omitted, confirms that the observed disappearance of the test compound is due to enzymatic metabolism and not chemical instability or non-specific binding.[12][17]
Detailed Protocol: Liver Microsomal Stability Assay
This protocol describes a standard procedure for determining the metabolic stability of test compounds in a 96-well plate format.
Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Test Compounds (10 mM stock in DMSO)
-
Positive Control Compounds (e.g., Verapamil, Diazepam)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (Solution A: NADP+, Glucose-6-phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation and collection plates
-
LC-MS/MS system
Experimental Workflow:
Step-by-Step Methodology:
-
Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL.
-
Aliquot Test Compounds: In a 96-well plate, add the test and control compounds to the appropriate wells. The final concentration of the test compound in the incubation should typically be 1 µM to ensure enzyme kinetics are in the linear range. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.
-
Pre-incubation: Add the microsome master mix to the wells containing the test compounds. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the system to reach thermal equilibrium.[12]
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative controls, which receive buffer instead).[17] The time of this addition is considered T=0.
-
Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a sufficient volume (e.g., 2-3 volumes) of ice-cold acetonitrile containing the internal standard.[15][17]
-
Protein Precipitation: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 3000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.[15]
-
Sample Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the remaining parent compound by measuring the peak area ratio of the analyte to the internal standard.
Data Analysis:
-
Calculate Percent Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 time point.
-
Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the elimination rate constant (-k).
-
Calculate Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized and is calculated from the rate constant:
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
-
Comparative Analysis: Structure-Metabolism Relationships
The true power of this assay lies in its ability to compare compounds side-by-side, revealing how subtle changes in chemical structure can dramatically impact metabolic stability. The N-substituent on a sulfonamide is a key handle for medicinal chemists to modulate pharmacokinetic properties.
Below is a table summarizing hypothetical, yet representative, data for a series of N-substituted sulfonamides, illustrating common structure-metabolism trends.
| Compound ID | N-Substituent (R2) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Class |
| S-01 | -CH₃ (Methyl) | > 60 | < 11.5 | High |
| S-02 | -CH₂CH₃ (Ethyl) | 45 | 15.4 | Moderate |
| S-03 | -CH(CH₃)₂ (Isopropyl) | > 60 | < 11.5 | High |
| S-04 | -CH₂-Ph (Benzyl) | 12 | 57.8 | Low |
| S-05 | -Cyclohexyl | 55 | 12.6 | High |
| S-06 | -Phenyl | 25 | 27.7 | Moderate |
| S-07 | -4-Fluorophenyl | 40 | 17.3 | Moderate-High |
| S-08 | -4-Methoxyphenyl | 8 | 86.6 | Low |
Note: Stability classes are often defined as: High (t½ > 60 min), Moderate (t½ = 30-60 min), Low (t½ < 30 min). These thresholds can vary.
Interpreting the Data: Key Insights
-
Steric Hindrance: Comparing S-02 (Ethyl) with S-03 (Isopropyl), the increased steric bulk of the isopropyl group near the nitrogen hinders access by CYP enzymes, leading to a significant increase in metabolic stability. This is a common strategy to block metabolism at a specific site.
-
Metabolically Labile Sites: The benzyl group in S-04 is highly susceptible to benzylic hydroxylation, a rapid metabolic pathway that results in very low stability. This highlights the importance of avoiding known metabolically "soft" spots.
-
Blocking Aromatic Metabolism: The phenyl group of S-06 is moderately stable. By introducing a fluorine atom as in S-07 , a common metabolic site (the para position) is blocked. Fluorine is an electron-withdrawing group that deactivates the ring towards oxidative attack, thereby improving metabolic stability.
-
Introducing Metabolic Liability: Conversely, the methoxy group in S-08 provides a new, easily accessible site for metabolism via O-dealkylation. This pathway is often very rapid, leading to extremely poor metabolic stability.
Conclusion and Future Perspectives
The metabolic stability of N-substituted sulfonamides is a complex but manageable parameter in drug design. A systematic approach, combining a foundational understanding of metabolic pathways with robust in vitro screening, is essential for success. The liver microsomal stability assay serves as a cornerstone of this process, providing critical data that, when interpreted in the context of structure-metabolism relationships, guides the design of more durable and effective drug candidates.
By strategically modifying the N-substituent to introduce steric hindrance or block common sites of metabolism, researchers can significantly enhance the metabolic stability and, consequently, the pharmacokinetic profile of sulfonamide-based therapeutics. As our understanding of drug metabolism deepens, the integration of such experimental data with in silico predictive models will further accelerate the development of safer and more effective medicines.
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Żurek, J., et al. (2022). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Molecules. Retrieved from [Link]
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Jarvis, C. W., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Wang, F., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology. Retrieved from [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
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Smith, A. M., et al. (2018). Discovery, scope, and limitations of an N-dealkylation/N-arylation of secondary sulfonamides under Chan–Lam conditions. St Andrews Research Repository. Retrieved from [Link]
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Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
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ACS Publications. (2022). Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Retrieved from [Link]
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EFSA. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. Retrieved from [Link]
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National Institutes of Health. (2024). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
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Vree, T.B., et al. (n.d.). Pharmacokinetics of Sulfonamides in Man. Retrieved from [Link]
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MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules. Retrieved from [Link]
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MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences. Retrieved from [Link]
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ResearchGate. (n.d.). Major metabolites of sulfonamide antibiotics. Retrieved from [Link]
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IntechOpen. (2019). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
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ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism. Retrieved from [Link]
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ResearchGate. (n.d.). Metabolism Profiling, and Cytochrome P450 Inhibition & Induction in Drug Discovery. Retrieved from [Link]
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National Institutes of Health. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Retrieved from [Link]
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YouTube. (2024). Introduction to sulfonamides Sulfa Drugs. Retrieved from [Link]
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Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 3,4-Dimethoxybenzenesulfonamide
Essential Safety and Handling Guide for 3,4-Dimethoxybenzenesulfonamide
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety
Navigating the complexities of novel chemical compounds is the cornerstone of research and development. For professionals handling substances like this compound, a proactive and informed approach to safety is not just a regulatory requirement but a professional obligation. This guide provides a detailed operational framework for the safe handling of this compound, emphasizing the critical role of personal protective equipment (PPE). By understanding the why behind each procedural step, we can foster a laboratory environment where safety and scientific advancement go hand in hand.
Hazard Assessment: An Evidence-Based Approach
Core Directive: A Multi-Layered PPE Strategy
The selection of PPE is not a one-size-fits-all solution; it is a dynamic process tailored to the specific hazards of the chemical and the procedures being performed.[4] The following PPE recommendations form a comprehensive barrier to potential exposure.
Eye and Face Protection: The First Line of Defense
Given the potential for serious eye irritation, robust eye protection is non-negotiable.[1][2]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Tightly fitting chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory to protect against splashes, and more importantly, fine dust particles.[5][6]
-
Face Shield: When there is a significant risk of splashes, such as during the handling of larger quantities or in dissolution processes, a face shield should be worn in addition to safety goggles for full-face protection.[7]
Skin Protection: An Impermeable Barrier
Direct skin contact is a primary route of exposure.[8] The following measures are essential to prevent skin irritation and potential absorption of the chemical.
-
Gloves:
-
Material: Chemical-resistant gloves, such as nitrile or chloroprene, are required. Always inspect gloves for any signs of degradation or punctures before use.[6][9]
-
Technique: Double gloving is recommended, especially when working within a containment system like a fume hood.[8] The outer glove can be removed and disposed of within the hood to prevent the spread of contamination.[8]
-
Frequency of Change: Gloves should be changed every 30 to 60 minutes, or immediately if contamination is known or suspected.[8]
-
-
Protective Clothing:
Respiratory Protection: Safeguarding Against Inhalation
The inhalation of fine powders or aerosols poses a significant health risk.[10]
-
Engineering Controls as Primary Protection: All handling of this compound in its solid form should be conducted within a certified chemical fume hood to minimize airborne concentrations.[9]
-
When Respirators are Necessary: If engineering controls are not feasible or if there is a risk of exceeding occupational exposure limits, respiratory protection is required.[5][11] A NIOSH-approved N95 or P2 particulate respirator is the minimum requirement for handling powders.[5][11] It is crucial that personnel are properly fit-tested and trained in the use of respirators.[11]
Summary of Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing and Handling Solids | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Required (N95/P2) if not in a fume hood |
| Solution Preparation | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat, Apron | Use in a fume hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Disposable Coveralls | N95/P2 Respirator |
Operational and Disposal Plans: A Step-by-Step Guide
A robust operational plan ensures that safety is integrated into every step of the workflow. This plan should be part of a laboratory's broader Chemical Hygiene Plan, as mandated by OSHA.[12][13][14]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Experimental Protocol
-
Preparation:
-
Before entering the lab, ensure you are familiar with the potential hazards of this compound.
-
Don all required PPE as outlined in the table above.
-
Verify that the chemical fume hood is operational and that the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents to minimize movement in and out of the handling area.[15]
-
-
Handling:
-
Conduct all manipulations of solid this compound within the fume hood to contain any dust.
-
When weighing, use a draft shield or a dedicated weighing enclosure within the fume hood.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers of the chemical clearly labeled and sealed when not in use.[16]
-
-
Spill and Emergency Procedures:
-
Minor Spill: In case of a small spill, decontaminate the area using appropriate cleaning materials. Place all contaminated materials in a sealed container for hazardous waste disposal.
-
Major Spill: In the event of a large spill, evacuate the area and alert your institution's Environmental Health and Safety (EHS) department.
-
Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.[3]
-
Eyes: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
-
Disposal Plan
-
All waste materials, including excess reagent, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.[3]
-
Do not mix this waste with other chemical waste streams unless compatibility is known.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
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Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]
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MetaSci. (n.d.). Safety Data Sheet 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from [Link]
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SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
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-
Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
American Society of Health-System Pharmacists (ASHP). (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
American Society of Health-System Pharmacists (ASHP). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
-
Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Factsheet Laboratory Safety OSHA Lab Standard. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
